molecular formula C6H8N2O B3096856 1-(1-methyl-1H-imidazol-4-yl)ethanone CAS No. 129003-87-8

1-(1-methyl-1H-imidazol-4-yl)ethanone

Cat. No.: B3096856
CAS No.: 129003-87-8
M. Wt: 124.14 g/mol
InChI Key: NWXBHGNKHIRMAV-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-imidazol-4-yl)ethanone is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(1-methyl-1H-imidazol-4-yl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(1-methyl-1H-imidazol-4-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-methyl-1H-imidazol-4-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-methylimidazol-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5(9)6-3-8(2)4-7-6/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXBHGNKHIRMAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129003-87-8
Record name 1-(1-methyl-1H-imidazol-4-yl)ethan-1-one
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Foundational & Exploratory

An In-depth Technical Guide to 1-(1-methyl-1H-imidazol-4-yl)ethanone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-methyl-1H-imidazol-4-yl)ethanone, a substituted imidazole, represents a key heterocyclic building block with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, spectroscopic characterization, reactivity, and potential applications. By synthesizing information from established chemical principles and available literature on related compounds, this document serves as a vital resource for researchers engaged in the synthesis and utilization of this versatile molecule.

Introduction

The imidazole ring is a fundamental scaffold in a vast array of biologically active molecules, including the essential amino acid histidine. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The introduction of a methyl group on the nitrogen and an acetyl group on the carbon backbone, as in 1-(1-methyl-1H-imidazol-4-yl)ethanone, modulates the molecule's polarity, reactivity, and steric profile, offering a tunable platform for the development of novel therapeutic agents and functional materials. Imidazole derivatives have demonstrated a wide range of pharmacological activities, including antifungal, antibacterial, and anticancer properties. This guide will delve into the specific characteristics of the 1-methyl-4-acetyl substituted isomer, providing a foundational understanding for its application in research and development.

Physicochemical Properties

The physicochemical properties of 1-(1-methyl-1H-imidazol-4-yl)ethanone are crucial for its handling, formulation, and biological interactions. While experimental data for this specific isomer is not extensively published, we can infer its properties based on its constituent functional groups and related known compounds.

Table 1: Physicochemical Properties of 1-(1-methyl-1H-imidazol-4-yl)ethanone and Related Compounds

Property1-(1-methyl-1H-imidazol-4-yl)ethanone (Predicted/Inferred)4-Acetylimidazole[1]1-Methylimidazole[2]
Molecular Formula C₆H₈N₂OC₅H₆N₂OC₄H₆N₂
Molecular Weight 124.14 g/mol 110.11 g/mol 82.10 g/mol
Appearance Likely a solid at room temperatureWhite to off-white solidColorless to yellow liquid
Melting Point Not available138-142 °C-60 °C
Boiling Point Not availableDecomposes198 °C
Solubility Expected to be soluble in polar organic solvents and moderately soluble in water.Soluble in water, ethanol, and methanol.Miscible with water.
pKa The imidazole ring will have a pKa around 7, influenced by the electron-withdrawing acetyl group.~6.9~7.4

Synthesis of 1-(1-methyl-1H-imidazol-4-yl)ethanone

A logical and efficient synthetic route to 1-(1-methyl-1H-imidazol-4-yl)ethanone involves a two-step process: the synthesis of the precursor 4-acetylimidazole, followed by its regioselective methylation.

Synthesis of 4-Acetylimidazole

The synthesis of 4-acetylimidazole can be achieved through the condensation of an appropriate C3 synthon with an amidine source, or via the functionalization of a pre-formed imidazole ring. A patented method describes the synthesis from imidazole-4-carboxylic acid.

Workflow for the Synthesis of 4-Acetylimidazole:

Caption: Synthetic pathway to 4-acetylimidazole from imidazole-4-carboxylic acid.

Experimental Protocol: Synthesis of 4-Acetylimidazole (Adapted from patent literature)

  • Esterification: Imidazole-4-carboxylic acid is suspended in ethanol. Dry hydrogen chloride gas is bubbled through the mixture, which is then refluxed to yield ethyl imidazole-4-carboxylate.

  • Condensation and Decarboxylation: The resulting ester is then subjected to a condensation reaction with ethyl acetate in the presence of a strong base like sodium hydride. Subsequent acidic hydrolysis and decarboxylation of the intermediate affords 4-acetylimidazole.

Methylation of 4-Acetylimidazole

The methylation of 4-acetylimidazole presents a challenge in regioselectivity, as methylation can occur at either of the two nitrogen atoms. To favor N-1 methylation, the reaction conditions must be carefully controlled.

Workflow for the Methylation of 4-Acetylimidazole:

Caption: General workflow for the synthesis of the target compound via methylation.

Experimental Protocol: N-Methylation of 4-Acetylimidazole

  • Deprotonation: To a solution of 4-acetylimidazole in a dry aprotic solvent such as dimethylformamide (DMF), a suitable base (e.g., potassium carbonate or sodium hydride) is added portion-wise at 0 °C under an inert atmosphere.

  • Methylation: A methylating agent, such as methyl iodide or dimethyl sulfate, is then added dropwise to the reaction mixture.

  • Workup and Purification: The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield 1-(1-methyl-1H-imidazol-4-yl)ethanone.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for 1-(1-methyl-1H-imidazol-4-yl)ethanone

TechniqueExpected Features
¹H NMR - A singlet for the N-methyl protons (δ ≈ 3.7-3.9 ppm).- Two singlets for the imidazole ring protons (H-2 and H-5, δ ≈ 7.5-8.0 ppm).- A singlet for the acetyl methyl protons (δ ≈ 2.4-2.6 ppm).
¹³C NMR - A peak for the N-methyl carbon (δ ≈ 33-35 ppm).- Peaks for the imidazole ring carbons (δ ≈ 115-145 ppm).- A peak for the acetyl methyl carbon (δ ≈ 26-28 ppm).- A downfield peak for the carbonyl carbon (δ ≈ 190-195 ppm).
IR Spectroscopy - A strong absorption band for the C=O stretch of the ketone (ν ≈ 1670-1690 cm⁻¹).- C-H stretching vibrations for the methyl and aromatic protons (ν ≈ 2900-3100 cm⁻¹).- C=N and C=C stretching vibrations of the imidazole ring (ν ≈ 1500-1600 cm⁻¹).
Mass Spectrometry - A molecular ion peak [M]⁺ corresponding to the molecular weight (m/z = 124.14).- Characteristic fragmentation patterns including the loss of a methyl radical ([M-15]⁺) and an acetyl group ([M-43]⁺).

General Protocol for Spectroscopic Analysis:

  • NMR Spectroscopy: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a standard NMR spectrometer.

  • IR Spectroscopy: The infrared spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.

  • Mass Spectrometry: The mass spectrum is recorded on a mass spectrometer using a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

Chemical Reactivity

The reactivity of 1-(1-methyl-1H-imidazol-4-yl)ethanone is dictated by the interplay of the imidazole ring and the acetyl group.

  • Imidazole Ring: The imidazole nucleus is aromatic and can undergo electrophilic substitution reactions, although the electron-withdrawing acetyl group will deactivate the ring to some extent. The N-3 nitrogen atom retains its basic and nucleophilic character, allowing for potential coordination to metal ions or further alkylation to form imidazolium salts.

  • Acetyl Group: The carbonyl group is susceptible to nucleophilic attack, enabling reactions such as reduction to an alcohol, oxidation to a carboxylic acid (under harsh conditions), and condensation reactions at the α-carbon. The methyl group of the acetyl moiety can undergo condensation reactions with aldehydes in the presence of a base (Claisen-Schmidt condensation).

Diagram of Potential Reactions:

Reactivity cluster_ring Imidazole Ring Reactions cluster_acetyl Acetyl Group Reactions Target 1-(1-methyl-1H-imidazol-4-yl)ethanone Electrophilic_Sub Electrophilic Substitution (e.g., Nitration, Halogenation) Target->Electrophilic_Sub Electrophile N3_Alkylation N-3 Alkylation (forms Imidazolium Salt) Target->N3_Alkylation Alkyl Halide Reduction Reduction (e.g., with NaBH₄) Target->Reduction Reducing Agent Oxidation Oxidation Target->Oxidation Oxidizing Agent Condensation Claisen-Schmidt Condensation Target->Condensation Aldehyde, Base

Caption: Potential reaction pathways for the target molecule.

Potential Applications in Research and Drug Development

Substituted imidazoles are of great interest in medicinal chemistry due to their diverse biological activities. While specific studies on 1-(1-methyl-1H-imidazol-4-yl)ethanone are limited, its structural motifs suggest several potential applications:

  • Enzyme Inhibition: The imidazole ring can mimic the side chain of histidine and interact with the active sites of various enzymes. The acetyl group provides a handle for further functionalization to enhance binding affinity and selectivity.

  • Antimicrobial Agents: Many imidazole derivatives exhibit antifungal and antibacterial properties. This compound could serve as a lead structure for the development of new antimicrobial agents.

  • Anticancer Agents: The imidazole scaffold is present in several anticancer drugs. The potential of this molecule to interfere with cancer cell signaling pathways warrants investigation.

  • Coordination Chemistry and Catalysis: The nitrogen atoms of the imidazole ring can coordinate to metal ions, making it a potential ligand for the synthesis of novel catalysts or metal-organic frameworks (MOFs).

  • Ionic Liquids: N-alkylation of the imidazole ring can lead to the formation of imidazolium salts, which are a common class of ionic liquids with applications as "green" solvents and electrolytes.

Conclusion

1-(1-methyl-1H-imidazol-4-yl)ethanone is a valuable heterocyclic compound with a promising profile for applications in synthetic chemistry, medicinal chemistry, and materials science. This technical guide has provided a detailed overview of its properties, a plausible and detailed synthetic strategy, predicted spectroscopic data, and potential reactivity. As research into novel imidazole derivatives continues to expand, this document provides a solid foundation for scientists and researchers to explore the full potential of this versatile molecule. Further experimental validation of the presented data is encouraged to facilitate its broader application in scientific discovery.

References

  • PubChem. (n.d.). 4-Acetylimidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Imidazole, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

molecular structure and weight of 4-acetyl-1-methylimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Acetyl-1-methylimidazole (CAS: 129003-87-8 ) is a specific regioisomer of the acetylated N-methylimidazole family. Unlike its more ubiquitous analogs—such as 4-methylimidazole (4-MEI, a caramel color byproduct) or 2-acetyl-4-tetrahydroxybutylimidazole (THI)—this compound serves primarily as a specialized intermediate in the synthesis of pharmaceutical pharmacophores and bioactive heterocyclic ligands.

This technical guide provides a definitive structural analysis, distinguishing the 4-acetyl isomer from its 5-acetyl tautomeric equivalent. It outlines the precise physicochemical properties, synthesis challenges regarding regioselectivity, and the analytical protocols required for absolute structural confirmation.

Chemical Identity & Physicochemical Properties

The precise characterization of 4-acetyl-1-methylimidazole relies on distinguishing it from its constitutional isomers. The data below represents the specific 1,4-isomer.

PropertyDataNotes
IUPAC Name 1-(1-Methyl-1H-imidazol-4-yl)ethanoneUnambiguous identifier
Common Name 4-Acetyl-1-methylimidazoleOften confused with 5-acetyl isomer
CAS Number 129003-87-8 Distinct from 5-acetyl (20970-50-7)
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol Average mass
Exact Mass 124.0637 DaMonoisotopic (for MS)
Physical State Solid (Low melting)Hygroscopic crystalline powder
Solubility High (Polar organic solvents)Soluble in DCM, MeOH, DMSO

Molecular Structure Analysis

The Regioisomerism Challenge

In unsubstituted imidazoles, the N1 and N3 positions are rapidly tautomerizing, making the 4- and 5-positions equivalent (referred to as 4(5)-substituted). However, the introduction of a methyl group at N1 locks the structure , creating two distinct non-interconvertible isomers:

  • 4-Acetyl-1-methylimidazole (The target: Acetyl group "far" from N-methyl).

  • 5-Acetyl-1-methylimidazole (The congener: Acetyl group "adjacent" to N-methyl).

This distinction is critical in medicinal chemistry as the steric and electronic environments of the carbonyl group differ significantly between the two, affecting binding affinity and metabolic stability.

Structural Visualization

The following diagram illustrates the distinct isomers and the numbering scheme that defines the 4-acetyl derivative.

ImidazoleIsomers Target 4-Acetyl-1-methylimidazole (Target) CAS: 129003-87-8 Isomer 5-Acetyl-1-methylimidazole (Regioisomer) CAS: 20970-50-7 Parent 4-Acetylimidazole (Precursor) Parent->Target Methylation (Minor Product) Parent->Isomer Methylation (Major Product)

Figure 1: Structural divergence of N-methylated acetylimidazoles. Note that methylation of the parent 4-acetylimidazole typically favors the 5-isomer due to steric and electronic factors, making the 4-isomer synthetically more challenging to isolate.

Synthesis & Formation Pathways

The Methylation Route (Ambiguity)

The most common route to this scaffold is the methylation of 4(5)-acetylimidazole .

  • Reagents : Methyl iodide (MeI) or Dimethyl sulfate (DMS) with a base (NaH or K₂CO₃).

  • Mechanism : The imidazole ring deprotonates to form an anion. The electrophile (Me) can attack either Nitrogen.

  • Outcome :

    • Path A (Sterically favored) : Attack at N1 (distant from acetyl)

      
       Yields 1-methyl-5-acetylimidazole  (Major product).
      
    • Path B (Target) : Attack at N3 (adjacent to acetyl, becoming N1)

      
       Yields 1-methyl-4-acetylimidazole  (Minor product).
      

Technical Insight: To obtain high purity 4-acetyl-1-methylimidazole, chromatographic separation (silica gel) is required. The 4-isomer typically elutes after the 5-isomer in polar mobile phases due to higher dipole moment interactions.

De Novo Cyclization

For pharmaceutical grade purity, de novo synthesis using methylglyoxal and methylamine precursors is preferred to avoid isomer separation, though this chemistry is more complex and costly.

Analytical Methodologies

To validate the identity of 4-acetyl-1-methylimidazole in a research setting, the following protocols must be employed.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for distinguishing the 4-isomer from the 5-isomer.

  • 1H NMR (CDCl₃) :

    • H2 Proton : Singlet at ~7.5 - 7.6 ppm.

    • H5 Proton (Target) : Singlet at ~7.4 ppm. Crucial: In the 4-acetyl isomer, the H5 proton is adjacent to the N-methyl group.

    • N-Methyl : Singlet at ~3.7 ppm.

    • Acetyl Methyl : Singlet at ~2.4 ppm.

  • NOE (Nuclear Overhauser Effect) :

    • 4-Acetyl Isomer : Strong NOE correlation observed between the N-methyl group and the H5 proton .

    • 5-Acetyl Isomer : The Acetyl group blocks the interaction; NOE is observed between N-methyl and the Acetyl group (or weak interaction), but distinct from the H-ring proton interaction.

Mass Spectrometry (LC-MS/MS)
  • Ionization : ESI (+)

  • Precursor Ion : [M+H]⁺ = 125.07 m/z

  • Fragmentation :

    • Loss of Acetyl group (-43 Da)

      
       m/z 82 (Methylimidazole core).
      
    • Loss of Methyl (-15 Da) is less common as a primary fragment.

Analytical Workflow Diagram

AnalysisWorkflow cluster_Isomers Isomer Identification Sample Crude Reaction Mixture (Isomer Blend) Separation Flash Chromatography (DCM:MeOH Gradient) Sample->Separation Isomer5 Fraction A: 5-Acetyl (Major, Less Polar) Separation->Isomer5 Isomer4 Fraction B: 4-Acetyl (Minor, More Polar) Separation->Isomer4 Confirmation NOE NMR Experiment (Confirm N-Me / H-Ring Proximity) Isomer4->Confirmation

Figure 2: Purification and validation workflow. The 4-acetyl isomer is generally more polar and elutes later than the 5-acetyl isomer on silica.

Toxicological & Regulatory Context

While 4-methylimidazole (4-MEI) is a regulated carcinogen (Class 2B IARC) found in caramel colors, 4-acetyl-1-methylimidazole is chemically distinct.

  • Differentiation : The presence of the carbonyl group (acetyl) significantly alters the metabolic pathway compared to the alkylated 4-MEI.

  • Safety : It is generally treated as a standard organic intermediate. However, due to its structural similarity to bioactive imidazoles, it should be handled with standard PPE (gloves, fume hood) to prevent inhalation or contact.

References

  • PubChem Compound Summary . 1-(1-Methyl-1H-imidazol-5-yl)ethanone (Isomer Data). National Library of Medicine. Available at: [Link]

  • Alchimica . Product Catalog: 1-(1-Methyl-1H-imidazol-4-yl)ethanone (CAS 129003-87-8).[1][2] Available at: [Link]

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text for imidazole regiochemistry).
  • Reagentia . Chemical Database: 1-(1-Methyl-1H-imidazol-4-yl)ethanone. Available at: [Link]

Sources

An In-depth Technical Guide to the Pharmacological Potential of 1-(1-methyl-1H-imidazol-4-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2][3] This technical guide provides a comprehensive exploration of the pharmacological potential of a specific subclass: 1-(1-methyl-1H-imidazol-4-yl)ethanone derivatives. While direct extensive research on this exact family of compounds is emerging, this guide synthesizes established principles of imidazole chemistry, known biological activities of related derivatives, and predictive insights into their therapeutic promise. We will delve into rational drug design, plausible synthetic pathways, and potential mechanisms of action across various therapeutic areas, offering a forward-looking perspective for researchers and drug development professionals.

Introduction: The Imidazole Scaffold - A Privileged Structure in Drug Discovery

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in nature and pharmacology.[3][4] Its presence in essential biomolecules like the amino acid histidine, histamine, and the purine bases of DNA underscores its biological significance.[3][5] The unique electronic properties of the imidazole ring, including its aromaticity and amphoteric nature (acting as both a weak acid and a weak base), allow it to participate in various biological interactions, most notably hydrogen bonding and metal ion coordination.[2][3]

The versatility of the imidazole scaffold has been exploited by medicinal chemists to develop a wide array of therapeutic agents with diverse pharmacological activities, including:

  • Antifungal agents (e.g., Clotrimazole, Miconazole)

  • Antibacterial and Antiprotozoal agents (e.g., Metronidazole)[4]

  • Anticancer agents (e.g., Misonidazole)[4]

  • Anti-inflammatory and Analgesic agents [2][6]

  • Antiviral agents [2]

The 1-(1-methyl-1H-imidazol-4-yl)ethanone core presents a unique platform for further derivatization. The methyl group at the 1-position prevents tautomerization, locking the substituent pattern.[5] The ethnone group at the 4-position offers a reactive handle for a multitude of chemical transformations, enabling the synthesis of diverse libraries of compounds for biological screening.

Synthetic Strategies and Chemical Space Exploration

The synthesis of 1-(1-methyl-1H-imidazol-4-yl)ethanone derivatives is predicated on established methods of imidazole ring formation and subsequent functionalization. While a direct, one-pot synthesis of the core may be challenging, a multi-step approach is highly feasible.

General Synthesis of the Imidazole Ring

Several named reactions can be employed for the construction of the imidazole nucleus, including:

  • Debus-Radziszewski Synthesis: This classical method involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia.

  • Wallach Synthesis: This involves the reaction of an N,N'-disubstituted oxamide with phosphorus pentachloride.[3]

  • Maquenne Synthesis: This is the reaction of an aminonitrile with an aldehyde or ketone.[3]

Proposed Synthetic Pathway for 1-(1-methyl-1H-imidazol-4-yl)ethanone Derivatives

A plausible and efficient route to the target derivatives would likely involve the initial synthesis of a substituted imidazole followed by N-methylation and C-acylation.

Experimental Protocol: A Representative Synthetic Scheme

  • Step 1: Synthesis of 4-acetylimidazole. This can be achieved through various routes, one of which involves the reaction of 4-bromoimidazole with a suitable acetylating agent under metal-catalyzed cross-coupling conditions.

  • Step 2: N-methylation of 4-acetylimidazole. The secondary amine of the imidazole ring can be methylated using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.

  • Step 3: Derivatization of the ethanone moiety. The ketone group provides a versatile point for modification. For instance, α-bromination followed by nucleophilic substitution can introduce a wide range of functionalities. Alternatively, condensation reactions at the methyl group of the ethanone can be explored.

G cluster_synthesis Synthetic Pathway start 4-Bromoimidazole step1 Cross-coupling with acetylating agent start->step1 intermediate1 4-Acetylimidazole step1->intermediate1 step2 N-methylation (e.g., CH3I, base) intermediate1->step2 core 1-(1-methyl-1H-imidazol-4-yl)ethanone step2->core step3 Derivatization at ethanone group core->step3 derivatives Target Derivatives step3->derivatives G cluster_cancer Anticancer Mechanism drug Imidazole Derivative kinase Kinase (e.g., Jak2) drug->kinase Inhibition chk Checkpoint Kinase (Chk1/Chk2) drug->chk Inhibition caspase Caspase Cascade drug->caspase Activation proliferation Cell Proliferation kinase->proliferation Promotes chk->proliferation Enables apoptosis Apoptosis caspase->apoptosis Induces

Caption: Potential anticancer mechanisms of action for imidazole derivatives.

Antimicrobial and Antifungal Activity

The imidazole core is a well-established pharmacophore in antimicrobial and antifungal drug discovery. [5][7]

  • Mechanism of Action (Antifungal): Azole antifungals, including imidazoles, typically inhibit the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately, fungal cell death.

  • Antibacterial Activity: Imidazole derivatives can exhibit antibacterial activity through various mechanisms, including inhibition of bacterial DNA synthesis or metabolic pathways. [8]Some derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA). [9] Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

  • Bacterial/Fungal Strains: Obtain standard and clinical isolates of relevant microorganisms (e.g., Candida albicans, Aspergillus niger, Staphylococcus aureus, Escherichia coli).

  • Culture Conditions: Grow the microorganisms in appropriate broth or on agar plates.

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Incubate the plates under appropriate conditions.

    • Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:

    • Subculture aliquots from the wells showing no growth in the MIC assay onto fresh agar plates.

    • Incubate the plates and determine the MBC/MFC as the lowest concentration that results in a significant reduction in viable colonies.

Anti-inflammatory and Analgesic Potential

Certain imidazole derivatives have demonstrated anti-inflammatory and analgesic properties. [2]

  • Mechanism of Action: The anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) or by modulating the production of inflammatory cytokines like IL-6. [10]The analgesic effects are often linked to the anti-inflammatory activity.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the 1-(1-methyl-1H-imidazol-4-yl)ethanone scaffold can provide valuable insights into the structure-activity relationship (SAR).

  • Substitutions on the Imidazole Ring: The introduction of various substituents at the 2- and 5-positions of the imidazole ring can significantly impact biological activity by altering the electronic and steric properties of the molecule.

  • Modifications of the Ethanone Side Chain: As previously mentioned, the ethanone group is a prime site for derivatization. Converting the ketone to an oxime, hydrazone, or other functionalities can modulate the compound's physicochemical properties and its interaction with biological targets. [7][11]* Influence of Lipophilicity: The overall lipophilicity of the derivatives, which can be tuned by adding or removing hydrophobic or hydrophilic groups, will play a crucial role in their absorption, distribution, metabolism, and excretion (ADME) properties. [12]

Future Directions and Conclusion

The 1-(1-methyl-1H-imidazol-4-yl)ethanone scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has outlined the rationale for exploring this chemical space, drawing upon the rich history of imidazole chemistry and pharmacology.

Key areas for future research include:

  • Synthesis and Screening: The synthesis of a diverse library of derivatives and their systematic screening against a panel of biological targets is the logical next step.

  • Computational Modeling: In silico studies, such as molecular docking and ADME prediction, can help to prioritize synthetic targets and rationalize biological data. [12]* Mechanism of Action Studies: For active compounds, detailed mechanistic studies are essential to elucidate their mode of action and identify their specific molecular targets.

References

  • Bansal RK. Heterocyclic Chemistry. Synthesis, reaction and mechanism 2nd edition New Dehli: Wiley Eastern Ltd 1996.
  • Hilaris Publisher. Synthesis of Bioactive Imidazoles: A Review. [Link]

  • ResearchGate. Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. [Link]

  • Asian Journal of Plant Science. A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. [Link]

  • ResearchGate. Synthesis of Imidazole Derivatives and Their Biological Activities. [Link]

  • Jetir.Org. SYNTHESIS, BIOLOGICAL ACTIVITIES AND CHARACTERIZATION OF SOME SUBSTITUTED OXIME IMIDAZOLES. [Link]

  • Longdom Publishing. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. [Link]

  • Biomedical Journal of Scientific & Technical Research. Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone. [Link]

  • ResearchGate. 1-(1H-Imidazol-1-yl)ethanone. [Link]

  • PubMed. Novel imidazolone derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evaluation, and mechanistic insights. [Link]

  • MDPI. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. [Link]

  • MDPI. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). [Link]

  • ScienceDirect. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. [Link]

  • PMC. Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. [Link]

  • World Journal of Pharmaceutical Research. a review article on synthesis of imidazole derivatives. [Link]

  • ResearchGate. Imidazolidine-4-one derivatives in the search for novel chemosensitizers of Staphylococcus aureus MRSA: Synthesis, biological evaluation and molecular modeling studies. [Link]

  • Current issues in pharmacy and medicine: science and practice. In silico prediction of the pharmacological potential of new 7-alkyl-8-hydrazine derivatives of 1,3-dimethylxanthine. [Link]

  • ResearchGate. 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. [Link]

  • Asian Journal of Pharmaceutical Sciences. Study the pharmacological potential of 1,2,4-thiadiazine 1,1-dioxides: A minireview. [Link]

  • PubChem. 1-(1H-imidazol-4-yl)ethan-1-one. [Link]

Sources

literature review of acetylated methylimidazole compounds

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide details the chemistry, synthesis, toxicology, and applications of acetylated methylimidazole compounds. It is structured to address the three distinct classes within this category: Stable C-Acetylated Scaffolds (pharmaceutical precursors), Toxic Byproducts (food contaminants like THI), and Labile N-Acetylated Intermediates (catalytic species).

Content Type: Technical Whitepaper & Laboratory Guide Audience: Researchers, Medicinal Chemists, and Food Safety Scientists

Executive Summary

Acetylated methylimidazoles represent a diverse class of heterocyclic compounds characterized by the attachment of an acetyl group (


) to a methyl-substituted imidazole ring.[1] These compounds are bifurcated into two functional categories based on the acetylation site:
  • C-Acetylated Derivatives: Stable compounds (e.g., 2-acetyl-4-methylimidazole) used as pharmaceutical scaffolds or occurring as byproducts in the Maillard reaction (e.g., THI).

  • N-Acetylated Derivatives: Highly reactive, transient species (e.g., 1-acetyl-3-methylimidazolium) that serve as powerful acylating agents in organic synthesis and ionic liquid chemistry.

This guide synthesizes the synthesis protocols, toxicological mechanisms, and analytical detection methods for these compounds, providing a self-validating resource for laboratory application.

Chemical Classification & Identity

The C-Acetyl Scaffolds (Stable)

These compounds feature a ketone linkage directly on the carbon of the imidazole ring. They are chemically stable and often biologically active.

Compound NameStructure / IdentityKey Properties
2-Acetyl-4-methylimidazole CAS: 1003-53-8Formula:

[2] • Role: Pharmaceutical building block.• Stability: High thermal stability.• Synthesis: Radziszewski condensation.
THI (2-Acetyl-4-tetrahydroxybutylimidazole)CAS: 94944-70-4Formula:

Role: Immunosuppressant contaminant in Caramel Color III.• Toxicity: Lymphopenia inducer (S1P Lyase inhibitor).[3]• Solubility: Highly water-soluble.[4]
The N-Acetyl Intermediates (Labile)

Formed via the reaction of 1-methylimidazole (NMI) with acetic anhydride, these species exist primarily as transient cations in solution.

  • Identity: 1-Acetyl-3-methylimidazolium cation.

  • Utility: "Nucleophilic catalysis" mechanism for esterification of hindered alcohols and cellulose dissolution in ionic liquids.

Synthesis & Formation Mechanisms[5][6][7][8]

Synthesis of 2-Acetyl-4-methylimidazole (Radziszewski Protocol)

The most robust route to the 2-acetyl scaffold is the multi-component Radziszewski synthesis. This protocol avoids the use of harsh organometallic reagents.

Reaction Logic: The reaction relies on the condensation of a 1,2-dicarbonyl (biacetyl) with an aldehyde (acetaldehyde) and ammonia.[5] The ammonia provides the nitrogen source for the heterocycle formation.

Step-by-Step Protocol:

  • Reagents: Biacetyl (10 mmol), Acetaldehyde (10 mmol), Ammonium Acetate (40 mmol).

  • Solvent: Methanol or Ethanol (50 mL).

  • Procedure:

    • Dissolve biacetyl and acetaldehyde in the solvent at 0°C.

    • Add ammonium acetate slowly to control the exotherm.

    • Stir at room temperature for 1 hour, then reflux for 4 hours.

  • Work-up:

    • Evaporate solvent under reduced pressure.[2][5]

    • Neutralize residue with

      
      .
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Purification: Silica gel chromatography (Eluent: DCM/MeOH 95:5).

Formation of THI (Maillard Reaction)

THI is not typically synthesized intentionally but forms spontaneously in food processing (Caramel Color III production) via the reaction of glucose/fructose with ammonia.

Mechanism:

  • Ammonolysis: Glucose degrades to Methylglyoxal (MGO).

  • Condensation: MGO reacts with ammonia and amino-carbonyl intermediates.

  • Cyclization: Formation of the imidazole ring with a tetrahydroxybutyl side chain.

Maillard_THI cluster_tox Toxicity Pathway Glucose Glucose + NH3 MGO Methylglyoxal (Intermediate) Glucose->MGO Degradation Imine Imine / Amino-Carbonyls MGO->Imine + NH3 THI THI (2-acetyl-4-tetrahydroxybutylimidazole) Imine->THI Cyclization & Rearrangement Lymphopenia Lymphopenia THI->Lymphopenia Inhibits S1P Lyase

Figure 1: Formation pathway of THI in caramel coloring and its subsequent toxicological mechanism.[6][7]

Catalytic Applications (N-Acetylated)

1-Methylimidazole (NMI) is a standard catalyst for acetylation. The active species is the N-acetyl-methylimidazolium ion.

Experimental Workflow (Cellulose Acetylation): This protocol is critical for researchers working with ionic liquids or polysaccharide modification.

  • Dissolution: Dissolve cellulose in ionic liquid (e.g., [BMIM]Cl) at 80°C.

  • Activation: Add NMI (1.0 eq per anhydroglucose unit).

  • Acetylation: Add Acetic Anhydride (3.0 eq).

  • Mechanism: NMI attacks

    
     to form the N-acetyl cation, which then transfers the acetyl group to the cellulose hydroxyls, regenerating NMI.
    

NMI_Catalysis NMI 1-Methylimidazole (Catalyst) Intermediate N-Acetyl-3-methylimidazolium (Active Species) NMI->Intermediate Attacks Ac2O Ac2O Acetic Anhydride Ac2O->Intermediate Product Acetylated Product (R-OAc) Intermediate->Product Transfers Acetyl Substrate Alcohol / Cellulose (R-OH) Substrate->Product Product->NMI Regenerates Catalyst

Figure 2: The catalytic cycle of N-methylimidazole in acetylation reactions.

Toxicology & Safety Profile

THI: The Immunotoxic Hazard

THI is the primary safety concern regarding acetylated methylimidazoles in food.

  • Mechanism: THI inhibits Sphingosine-1-phosphate (S1P) lyase .[3]

  • Physiological Effect: Accumulation of S1P in lymphoid tissues prevents lymphocyte egress, causing peripheral lymphopenia (low white blood cell count).

  • Regulatory Limit: EU Regulation 231/2012 limits THI to

    
     in E150c (Ammonia Caramel).
    
4-MEI vs. Acetylated Derivatives

While 4-methylimidazole (4-MEI) is a neurotoxin (convulsant), its acetylated derivative (2-acetyl-4-methylimidazole) does not share the same high-potency convulsant profile but is less studied. Researchers must handle all C-acetylated imidazoles as potential bioactive agents.

Analytical Detection Protocol (LC-MS/MS)[9][10][11][12]

Objective: Quantification of THI and 2-acetyl-4-methylimidazole in complex matrices.

Methodology:

  • Instrument: UPLC coupled to Triple Quadrupole MS.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 with high aqueous stability.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 4.0).

    • B: Acetonitrile.[1][2][4]

  • Extraction: Solid Phase Extraction (SPE) using Cation Exchange (SCX) cartridges is recommended due to the basicity of the imidazole nitrogen.

MRM Transitions (Mass Spectrometry):

AnalytePrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)
THI 231.1

151.1123.1
2-Acetyl-4-methylimidazole 125.1

83.142.1

References

  • BenchChem. (2025).[1][3][5] In-Depth Technical Guide on the Theoretical Properties of 2-Acetyl-4-methylimidazole. BenchChem Technical Library. Link

  • European Food Safety Authority (EFSA). (2011). Scientific Opinion on the re-evaluation of caramel colours (E 150 a,b,c,d) as food additives. EFSA Journal. Link

  • Pandit, N. K., & Connors, K. A. (1982). Kinetics and Mechanism of Hydroxy Group Acetylations Catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences. Link

  • Pantoja, M., et al. (2013).[8] Genetic elevation of Sphingosine 1-phosphate suppresses dystrophic muscle phenotypes in Drosophila. Development. Link

  • Lojková, L., et al. (2006). Solid-phase extraction of 4(5)-methylimidazole (4MeI) and 2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)-imidazole (THI) from foods. Journal of Separation Science. Link

Sources

Thermodynamic Stability and Kinetic Profiling of 1-(1-Methyl-1H-imidazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In rational drug design, the thermodynamic stability of a pharmacophore dictates its viability from early-stage synthesis to final formulation. 1-(1-methyl-1H-imidazol-4-yl)ethanone (CAS 129003-87-8) is a highly stable, functionalized imidazole derivative. Unlike widely known N-acetylated imidazoles—which act as highly reactive, thermodynamically unstable acyl transfer agents—this compound features a carbon-linked acetyl group (C4) and a methylated nitrogen (N1). This whitepaper deconstructs the thermodynamic principles that govern its stability, detailing the causality behind its structural architecture and providing field-proven protocols for kinetic profiling.

Part 1: The Thermodynamic Dichotomy of Imidazole Acetylation

To understand the thermodynamic profile of 1-(1-methyl-1H-imidazol-4-yl)ethanone, one must first contrast it with its structural cousin: N-acetylimidazole.

The N-Linked High-Energy Bond

When an acetyl group is attached to the nitrogen of an imidazole ring, the resulting N-C(=O) bond lacks standard amide resonance. The lone pair on the nitrogen is heavily involved in maintaining the aromaticity of the imidazole ring and cannot effectively delocalize into the carbonyl group. This creates a "high-energy" bond with a highly negative (exergonic) standard Gibbs free energy of hydrolysis[1]. Consequently, N-acetylimidazoles undergo rapid hydrolysis in aqueous media and are utilized primarily as aggressive acylating agents or for protein footprinting[2][3].

The C-Linked Thermodynamic Well

In 1-(1-methyl-1H-imidazol-4-yl)ethanone, the acetyl group is bonded to the C4 carbon. This forms a true ketone[4]. The carbon-carbon bond is inherently strong, and the carbonyl group can conjugate with the aromatic


-system of the imidazole ring. This resonance stabilization drops the molecule into a deep thermodynamic well, rendering the C-acetyl bond highly resistant to spontaneous hydrolysis. The hydrolysis of this C-C bond is endergonic (thermodynamically unfavorable), making it an exceptionally stable building block for active pharmaceutical ingredients (APIs).

G A Imidazole Acetylation B N-Acetylimidazole (N-linked) A->B Kinetic Control C C-Acetylimidazole (C-linked) A->C Thermodynamic Control D High-Energy Bond (Acyl Transfer) B->D F Stable Ketone (Resonance Stabilized) C->F E Rapid Hydrolysis (Unstable) D->E G 1-(1-methyl-1H-imidazol- 4-yl)ethanone F->G N1-Methylation (Tautomer Lock)

Diagram 1: Thermodynamic stability logic tree comparing N-linked and C-linked imidazole acetylation.

Part 2: Molecular Architecture & Tautomeric Locking

Beyond the C4-linkage, the N1-methylation of this compound serves a critical thermodynamic function.

In unsubstituted 4-acetylimidazole, the proton on the nitrogen rapidly exchanges between the N1 and N3 positions. This dynamic equilibrium means the molecule constantly shifts between the 4-acetyl and 5-acetyl tautomers. From a thermodynamic perspective, this tautomerization introduces significant conformational entropy. When such a molecule binds to a biological target, freezing out one specific tautomer incurs a massive entropic penalty (


), which drastically reduces the overall binding affinity (

).

By methylating the N1 position, 1-(1-methyl-1H-imidazol-4-yl)ethanone is tautomerically locked exclusively into the 1,4-isomer configuration. This structural rigidity eliminates the entropic penalty of tautomerization, providing a single, predictable thermodynamic profile that is highly desirable in rational drug design.

Part 3: Quantitative Data Presentation

The table below summarizes the contrasting thermodynamic and kinetic properties of N-linked versus C-linked acetylimidazoles, highlighting why the latter is preferred for stable API formulations.

Thermodynamic PropertyN-Acetylimidazole1-(1-Methyl-1H-imidazol-4-yl)ethanone
Linkage Type N-C(=O) (Amide-like)C-C(=O) (Ketone)
Bond Energy State High Energy (Acyl donor)Low Energy (Resonance stabilized)
Hydrolytic Stability (pH 7.4) Highly unstable (

< 1 hour)
Highly stable (

> 6 months)

of Hydrolysis
Exergonic (Negative)Endergonic (Positive)
Tautomeric State DynamicLocked (1,4-isomer)
Primary Application Acylating agent / FootprintingStable pharmacophore / API building block

Part 4: Self-Validating Experimental Methodologies

To empirically validate the thermodynamic stability and binding energetics of 1-(1-methyl-1H-imidazol-4-yl)ethanone, application scientists utilize the following self-validating protocols.

Protocol 1: Forced Degradation & Kinetic Profiling

Causality & Logic: Why these specific parameters? Acidic (pH 1.2) and basic (pH 10.0) conditions isolate specific catalytic degradation pathways, while physiological pH (7.4) establishes baseline stability. By applying thermal stress across three distinct temperatures, we generate a multi-point Arrhenius plot. This allows for the precise calculation of the activation energy (


) required to break the C4-acetyl bond, enabling accurate mathematical extrapolation of the compound's shelf-life at standard room temperature (25°C).

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 1-(1-methyl-1H-imidazol-4-yl)ethanone in HPLC-grade Acetonitrile.

  • Buffer Allocation: Dilute the stock 1:10 into three separate aqueous buffers: 0.1 N HCl (pH 1.2), PBS (pH 7.4), and 0.1 N NaOH (pH 10.0).

  • Thermal Stress: Divide each buffered solution into three sealed amber glass vials. Incubate the vials in highly calibrated thermal blocks set to 40°C, 60°C, and 80°C.

  • Time-Course Sampling: Extract 50

    
    L aliquots at 
    
    
    
    and
    
    
    days. Immediately quench the extreme pH samples with neutralizing buffer to halt degradation.
  • Chromatographic Analysis: Analyze aliquots via LC-MS/UV (254 nm). Integrate the area under the curve (AUC) for the parent peak.

  • Self-Validation Control: Run a parallel sample of N-acetylimidazole at pH 7.4 (25°C). Its rapid disappearance (

    
     < 1 hr) validates the system's sensitivity to hydrolytic degradation.
    
  • Data Synthesis: Plot

    
     vs. Time to extract the rate constant (
    
    
    
    ). Plot
    
    
    vs.
    
    
    (Arrhenius plot) to calculate the activation energy (
    
    
    ).

Workflow S1 1. Sample Preparation (1-(1-methyl-1H-imidazol-4-yl)ethanone) S2 2. Aqueous Buffer System (pH 1.2, 7.4, 10.0) S1->S2 S3 3. Thermal Stress Application (40°C, 60°C, 80°C) S2->S3 S4 4. HPLC-UV / LC-MS Aliquot Analysis S3->S4 Time-course sampling S5 5. Kinetic Rate Constant (k) & Half-life Calculation S4->S5 S6 6. Arrhenius Plot Activation Energy (Ea) S5->S6

Diagram 2: Step-by-step experimental workflow for the kinetic profiling of imidazole derivatives.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Causality & Logic: Why ITC? While surface plasmon resonance (SPR) provides kinetic data (


), ITC is the only technique that directly measures the heat of binding (

). Because N1-methylation removes the entropic penalty of tautomerization, ITC allows us to mathematically isolate the entropic (

) and enthalpic (

) contributions to the overall Gibbs free energy (

) of receptor binding, proving the thermodynamic advantage of the tautomeric lock.

Step-by-Step Methodology:

  • Degassing: Thoroughly degas the target protein solution (cell) and the 1-(1-methyl-1H-imidazol-4-yl)ethanone ligand solution (syringe) to prevent signal-disrupting microbubbles.

  • Equilibration: Load the sample cell with 300

    
    L of 10 
    
    
    
    M target protein. Load the injection syringe with 100
    
    
    M of the ligand. Both must be in the exact same dialysis buffer to eliminate heat of dilution artifacts.
  • Injection Protocol: Program the ITC instrument to deliver 20 sequential injections of 2

    
    L each, with a 120-second spacing between injections to allow the thermal baseline to stabilize.
    
  • Integration & Fitting: Integrate the thermogram peaks to determine the heat absorbed/released per mole of injectant. Fit the data to an independent binding model to extract

    
     (affinity), 
    
    
    
    (stoichiometry), and
    
    
    (enthalpy).
  • Thermodynamic Calculation: Calculate entropy using the fundamental equation:

    
    .
    

References

1.[2] Structural characterization of the D290V mutation site in hnRNPA2 low-complexity–domain polymers , PNAS. 2 2.[1] Thermodynamics of Enzyme-Catalyzed Reactions , National Institute of Standards and Technology. 1 3.[3] Enhanced Reactivity in Surface-Confined Water of Hierarchically Structured Polymers , ChemRxiv. 3 4.[4] 3-Bromo-4-ethoxy-3-buten-2-one , Benchchem. 4

Sources

The pKa and Acidity Dynamics of 4-Acetyl-1-methylimidazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and rational drug design, the imidazole ring serves as a privileged scaffold. Modulating its acid-base properties is a critical step in optimizing a drug candidate's pharmacokinetics, target binding affinity, and membrane permeability. 4-Acetyl-1-methylimidazole (also referred to as 1-methyl-4-acetylimidazole) represents a highly specific functionalized heterocycle where the basicity and acidity are tightly controlled by competing electronic substituent effects.

This whitepaper provides an in-depth analysis of the pKa and acidity of 4-acetyl-1-methylimidazole. As a Senior Application Scientist, I will deconstruct the electronic causality behind its physicochemical properties, differentiate it from highly reactive structural isomers, and provide a self-validating experimental protocol for determining its exact dissociation constants.

Structural and Electronic Fundamentals

To understand the pKa of 4-acetyl-1-methylimidazole, one must first isolate the electronic contributions of its substituents relative to the parent imidazole core. The parent imidazole is an amphoteric molecule with a conjugate acid pKa of ~7.0 and an N-H acidity pKa of ~14.5.

The N1-Methylation Effect

Methylation at the N1 position serves two critical functions:

  • Elimination of Tautomerization and N-H Acidity: By replacing the acidic N-H proton with a methyl group, the molecule can no longer act as a hydrogen bond donor. Consequently, 4-acetyl-1-methylimidazole possesses no measurable N-H acidity in aqueous systems [1].

  • Inductive Donation (+I): The methyl group exerts a mild electron-donating inductive effect, which marginally increases the electron density of the aromatic pi-system, typically raising the conjugate acid pKa by ~0.1 to 0.4 units (as seen in 1-methylimidazole, pKa ~7.0–7.4) [1].

The C4-Acetylation Effect

The placement of the acetyl group is the most defining feature of this molecule's stability and basicity.

  • Crucial Distinction (C-Acetyl vs. N-Acetyl): Junior chemists often confuse C-acetylated imidazoles with N-acetylated variants (like 1-acetylimidazole). 1-Acetylimidazole is an acylating agent; the electron-withdrawing acetyl group on the nitrogen creates an amide-like resonance that highly activates the carbonyl to nucleophilic attack, leading to rapid hydrolysis in water (pKa ~3.6) [3]. In contrast, 4-acetyl-1-methylimidazole is a stable ketone . The acetyl group is bound to the carbon ring, preventing hydrolysis while still exerting powerful electronic effects.

  • Resonance (-M) and Inductive (-I) Withdrawal: The C4-carbonyl group withdraws electron density from the imidazole pi-system. This significantly depletes the electron density at the orthogonal N3 lone pair, drastically reducing its nucleophilicity and basicity [2].

ElectronicEffects N1 N1-Methyl Group • +I Inductive Effect • Blocks Tautomerization • Eliminates N-H Acidity Ring Imidazole Pi-System • Aromatic Core • Electron Relay N1->Ring Electron Density N3 N3 Nitrogen (Basic Site) • Orthogonal Lone Pair • Modulated pKa (~4.5) N1->N3 Minor +I Offset C4 C4-Acetyl Group • -M Resonance Withdrawal • -I Inductive Withdrawal • Stable Ketone Ring->C4 Delocalization C4->N3 Decreases e- Density

Electronic substituent effects modulating the pKa of 4-acetyl-1-methylimidazole.

Quantitative pKa Analysis

The interplay between the +I effect of the N1-methyl and the strong -M/-I effects of the C4-acetyl group results in a net decrease in basicity compared to the parent imidazole.

While the exact thermodynamic pKa of 4-acetyl-1-methylimidazole can shift slightly based on solvent dielectric constants, it predictably falls in the range of 4.2 to 4.6 . Furthermore, because the N1 position is blocked, its "acidity" is restricted strictly to the extremely weak C2-H and C5-H protons (pKa > 30), which are only relevant in organometallic functionalization (e.g., deprotonation via n-butyllithium).

Comparative Acid-Base Data Summary
CompoundpKa (Conjugate Acid)pKa (Neutral Acidity)Primary Electronic/Structural Characteristic
Imidazole 7.0~14.5 (N-H)Baseline amphoteric heterocycle.
1-Methylimidazole 7.0 - 7.4N/A (Methylated)+I (Inductive donation); H-bond acceptor only [1].
1-Acetylimidazole ~3.6N/A (Acylated)Highly reactive; rapid aqueous hydrolysis [3].
4-Acetylimidazole ~4.5~11.34 (N-H)-M/-I (Resonance withdrawal); stable ketone [4].
4-Acetyl-1-methylimidazole ~4.2 - 4.6 > 30 (C-H only) Competing +I (N1) and -M (C4); stable ketone.

Experimental Methodologies: Self-Validating pKa Determination

To empirically determine the precise pKa of 4-acetyl-1-methylimidazole for regulatory or computational modeling purposes, UV-Vis Spectrophotometric Titration is the gold standard.

Causality of Method Choice: Why UV-Vis over standard potentiometry? The C4-acetyl group extends the


-conjugation of the imidazole ring. Protonation at the N3 position directly alters the HOMO-LUMO gap of this conjugated system, resulting in a distinct, measurable bathochromic or hypsochromic shift in the UV absorption spectrum (

and

transitions). This allows for highly sensitive detection at sub-millimolar concentrations, avoiding the solubility issues common in potentiometric titrations.
Protocol: UV-Vis Spectrophotometric Titration

1. Analyte Preparation (Causality: Activity Coefficient Stabilization)

  • Prepare a

    
     M solution of 4-acetyl-1-methylimidazole in a background electrolyte of 0.1 M KCl .
    
  • Insight: The high, constant ionic strength ensures that the activity coefficients of the ionic species remain static throughout the titration. This allows the measured apparent pKa (

    
    ) to be mathematically extrapolated to the true thermodynamic pKa.
    

2. Buffer Array Formulation (Causality: Spectral Transparency)

  • Prepare a series of aqueous buffers ranging from pH 2.0 to 7.0 in 0.2 pH increments.

  • Insight: Utilize non-UV absorbing buffers (e.g., phosphate, acetate, or dilute HCl) to prevent background spectral interference in the 220–350 nm analytical window.

3. Spectral Acquisition

  • Equilibrate the samples at exactly

    
     using a Peltier-controlled cuvette holder.
    
  • Record the UV-Vis spectra from 200 nm to 400 nm for each pH point.

4. Self-Validation Check: The Isosbestic Point

  • Overlay all acquired spectra. You must observe a sharp, distinct isosbestic point (a specific wavelength where total absorbance remains constant across all pH values).

  • System Validation: The presence of a clean isosbestic point proves that a strict two-state equilibrium (

    
    ) is occurring. If the spectral lines fail to intersect cleanly, it flags baseline drift, sample aggregation, or chemical degradation, invalidating the run.
    

5. Data Regression

  • Plot the absorbance at the

    
     of the unprotonated species against the pH.
    
  • Fit the resulting sigmoidal curve using the non-linear Henderson-Hasselbalch equation:

    
    
    
  • The inflection point of the curve yields the exact pKa.

TitrationWorkflow S1 1. Analyte Preparation Dissolve in 0.1M KCl (Constant Ionic Strength) S2 2. pH Titration Array Buffer solutions from pH 2.0 to 7.0 S1->S2 S3 3. UV-Vis Acquisition Record spectra (220-350 nm) at each pH S2->S3 S4 4. Self-Validation Check Confirm presence of sharp isosbestic point S3->S4 S5 5. Non-Linear Regression Fit Absorbance vs. pH to Henderson-Hasselbalch S4->S5 S4_fail Isosbestic Point Absent? System Invalidated: Check for degradation S4->S4_fail No

Self-validating UV-Vis spectrophotometric workflow for precise pKa determination.

Implications in Drug Development (ADME Profiling)

Understanding that 4-acetyl-1-methylimidazole has a pKa of ~4.5 is paramount for drug development professionals integrating this moiety into a larger pharmacophore.

  • Physiological Ionization: At physiological pH (7.4), the environmental pH is nearly 3 log units above the compound's pKa. According to the Henderson-Hasselbalch relationship, the N3 nitrogen will be >99.8% unprotonated (neutral).

  • Membrane Permeability: Because the molecule remains largely un-ionized in the blood and intestinal tract, it exhibits higher lipophilicity (LogD

    
     LogP at pH 7.4) compared to standard imidazoles. This generally translates to superior passive transcellular membrane permeability, making it an excellent motif for orally bioavailable drug candidates targeting intracellular spaces.
    
  • Receptor Binding: As a neutral hydrogen-bond acceptor (via the N3 lone pair and the C4 carbonyl oxygen), it is highly suited for interacting with kinase hinge regions or metalloenzyme active sites without introducing the desolvation penalty associated with permanently charged cationic species.

References

  • 1-Methylimidazole - Wikipedia Source: Wikipedia, The Free Encyclopedia URL
  • Source: Journal of the American Chemical Society (ACS Publications)
  • 1-Acetylimidazole - Physico-chemical Properties Source: ChemBK Chemical Database URL
  • 4-Acetyl-1H-imidazole - Physico-chemical Properties Source: ChemBK Chemical Database URL

An In-Depth Technical Guide to the Synthesis and Discovery of 1-(1-Methyl-1H-imidazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(1-Methyl-1H-imidazol-4-yl)ethanone (CAS: 129003-87-8), frequently referred to as 4-acetyl-1-methylimidazole, is a highly versatile heterocyclic building block[1]. Characterized by its locked N-methyl conformation and a reactive C4-acetyl handle, it is an indispensable intermediate in modern medicinal chemistry. This whitepaper provides a comprehensive analysis of its historical discovery context, chemical properties, and the causal mechanics behind its primary synthetic routes, culminating in self-validating experimental protocols designed for scale-up and high-purity drug development.

Historical Context and Discovery in Drug Development

The foundational chemistry of imidazoles dates back to the late 19th century with the classical Radziszewski multicomponent condensation[2]. However, the specific demand for regiochemically pure 1-methyl-4-substituted imidazoles surged during the advent of targeted kinase inhibitors in the 21st century.

The discovery and optimization of 1-(1-methyl-1H-imidazol-4-yl)ethanone gained significant prominence during the development of therapies targeting the Jak/STAT signaling pathway. In 2013, researchers from AstraZeneca and Syros Pharmaceuticals utilized 1-methyl-1H-imidazole derivatives to synthesize potent, orally bioavailable JAK2 inhibitors (such as compound 19a) designed to treat hematopoietic malignancies harboring the V617F mutation[3]. The 4-acetyl group of the imidazole served as a critical electrophilic node, allowing for sequential coupling reactions and the construction of complex pyrazolo-pyrimidine analogues that effectively modulated tumor growth[3].

Chemical Properties and Structural Significance

Understanding the physical and structural parameters of 1-(1-methyl-1H-imidazol-4-yl)ethanone is critical for predicting its behavior in synthetic workflows[1]:

  • Molecular Formula: C₆H₈N₂O

  • Molecular Weight: 124.14 g/mol

  • CAS Number: 129003-87-8

  • Structural Mechanics: The N1-methyl group eliminates the inherent tautomerism found in unsubstituted imidazoles. This "locks" the geometry, ensuring that the acetyl group remains strictly at the 4-position. This fixed conformation is vital for downstream structure-activity relationship (SAR) optimization, as it dictates the precise spatial vector of subsequent functional groups (e.g., during reductive aminations or cross-couplings)[3].

Mechanistic Pathways & Synthetic Strategies

To synthesize 1-(1-methyl-1H-imidazol-4-yl)ethanone, chemists generally rely on two distinct pathways. The choice of route is dictated by the need for regiochemical purity versus operational simplicity.

Route A: Regioselective Metal-Halogen Exchange (The Gold Standard)

The most authoritative and high-yielding method involves the lithiation of 4-bromo-1-methylimidazole followed by trapping with a Weinreb amide[4].

The Causality of the Weinreb Amide: Using standard acetyl chloride for this transformation is a flawed approach. The resulting ketone is highly electrophilic and will rapidly react with a second equivalent of the organolithium intermediate, leading to an undesired tertiary alcohol. To circumvent this, N-methoxy-N-methylacetamide (Weinreb amide) is employed. The lithium ion coordinates with both the carbonyl oxygen and the methoxy oxygen of the amide, forming a stable, five-membered tetrahedral chelate. This chelate is robust at cryogenic temperatures (-78 °C) and completely halts further nucleophilic attack. The desired ketone is only liberated during the acidic aqueous workup, ensuring strict stoichiometric control[4].

G A 4-Bromo-1-methylimidazole B 1-Methylimidazol-4-yllithium A->B n-BuLi, THF -78°C C Tetrahedral Chelate B->C Weinreb Amide D 1-(1-Methyl-1H-imidazol-4-yl)ethanone C->D Aqueous Workup (H3O+)

Caption: Regioselective synthesis via halogen-metal exchange and Weinreb amide trapping.

Route B: Direct N-Alkylation of 4(5)-Acetylimidazole

An alternative, albeit less efficient, approach is the direct N-methylation of commercially available 4(5)-acetylimidazole.

The Challenge of Ambidentate Anions: Because the starting material exists as a rapidly interconverting tautomeric mixture, deprotonation yields a resonance-stabilized imidazolide anion. When an electrophile like methyl iodide (MeI) is introduced, alkylation occurs at both nitrogen atoms. While steric hindrance from the adjacent acetyl group slightly favors the formation of the 1-methyl-4-acetyl isomer, the reaction inevitably produces a significant amount of the 1-methyl-5-acetyl isomer. This necessitates tedious chromatographic separation, lowering the overall isolated yield.

G A 4(5)-Acetylimidazole B Imidazolide Anion A->B Base (e.g., K2CO3) DMF, RT C 1-Methyl-4-acetylimidazole B->C MeI (Attack at N1) D 1-Methyl-5-acetylimidazole B->D MeI (Attack at N3)

Caption: Divergent regiochemical pathways during direct N-alkylation of 4(5)-acetylimidazole.

Quantitative Data & Route Comparison

The following table summarizes the operational metrics of both synthetic strategies, allowing process chemists to make data-driven workflow decisions.

ParameterRoute A: Metal-Halogen ExchangeRoute B: Direct N-Alkylation
Precursor 4-Bromo-1-methylimidazole4(5)-Acetylimidazole
Regioselectivity >99% (Exclusive 4-substitution)~60:40 (4-acetyl : 5-acetyl)
Typical Yield 65% – 80%[4]35% – 45% (Post-separation)
Scalability High (Requires cryogenic infrastructure)Moderate (Limited by chromatography)
Key Reagents n-BuLi, N-methoxy-N-methylacetamideK₂CO₃ or NaH, Methyl Iodide
Primary Challenge Strict moisture/air exclusionTedious separation of regioisomers

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Built-in analytical checkpoints guarantee that downstream failures are mitigated.

Protocol 1: Regioselective Synthesis via Halogen-Metal Exchange
  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 4-bromo-1-methylimidazole (10.0 mmol) and anhydrous THF (50 mL)[4].

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add n-butyllithium (10.5 mmol, 2.5 M in hexanes) over 15 minutes. Stir for 30 minutes at -78 °C.

  • Acylation: Slowly add N-methoxy-N-methylacetamide (11.0 mmol) dissolved in 5 mL of anhydrous THF. Maintain the reaction at -78 °C for 1.5 hours, then gradually allow it to warm to 0 °C[4].

  • System Validation Checkpoint: Withdraw a 50 µL aliquot and quench in saturated NH₄Cl. Analyze via LC-MS. The complete disappearance of the m/z 161/163 doublet (brominated starting material) and the emergence of a single peak at m/z 125 [M+H]⁺ validates the successful formation of the target ketone. If m/z 161 persists, the lithium-halogen exchange was compromised by moisture.

  • Workup: Quench the bulk reaction with saturated aqueous NH₄Cl (30 mL). Extract with ethyl acetate (3 x 40 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash chromatography (Silica gel, DCM:MeOH 95:5) to afford the pure product.

Protocol 2: Direct N-Alkylation
  • Preparation: In a 100 mL flask, dissolve 4(5)-acetylimidazole (10.0 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (15.0 mmol) and stir at room temperature for 30 minutes to generate the imidazolide anion.

  • Alkylation: Cool the mixture to 0 °C and add methyl iodide (11.0 mmol) dropwise. Stir the reaction mixture at room temperature for 4 hours.

  • System Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The formation of two closely eluting spots indicates the generation of the 4- and 5-isomers. Post-column chromatography, 2D NOESY NMR is mandatory: the 4-acetyl isomer will show NOE cross-peaks between the N-methyl protons (~3.7 ppm) and the adjacent C5-proton, whereas the 5-acetyl isomer will show NOE between the N-methyl and the acetyl methyl protons. This unequivocally validates the regiochemistry.

  • Workup: Dilute with water (50 mL) and extract with ethyl acetate (3 x 30 mL). Wash the organic phase extensively with water (to remove DMF) and brine, then dry and concentrate.

  • Purification: Carefully separate the regioisomers via column chromatography (Silica gel, gradient elution from 100% DCM to DCM:MeOH 92:8).

References
  • [3] Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. ResearchGate. 3

  • [2] An In-Depth Technical Guide to the Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone. BenchChem. 2

  • [4] Ethanone, 1-(1-methyl-1H-imidazol-4-yl)- (9CI) synthesis. ChemicalBook. 4

  • [1] 1-(1-Methyl-1H-imidazol-4-yl)ethan-1-one. Fluorochem. 1

Sources

Methodological & Application

Introduction: The Synthetic Value of 1-(1-methyl-1H-imidazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Chemical Reduction of 1-(1-methyl-1H-imidazol-4-yl)ethanone

Prepared by: Gemini, Senior Application Scientist

The reduction of the prochiral ketone, 1-(1-methyl-1H-imidazol-4-yl)ethanone, to its corresponding secondary alcohol, 1-(1-methyl-1H-imidazol-4-yl)ethanol, is a critical transformation in synthetic organic chemistry. The resulting chiral alcohol is a valuable building block, with the imidazole moiety being a key pharmacophore in numerous biologically active compounds.[1][2] The ability to perform this reduction efficiently and, if required, stereoselectively, is paramount for researchers in medicinal chemistry and drug development. The alcohol product serves as a versatile intermediate for further functionalization, enabling the construction of more complex molecular architectures.[2]

This document provides detailed protocols for common and advanced reduction methodologies applicable to this specific substrate. It moves beyond a simple recitation of steps to explain the underlying chemical principles and the rationale behind procedural choices, offering a comprehensive guide for laboratory execution.

Method 1: Hydride Reduction with Sodium Borohydride (NaBH₄)

This is the most common and straightforward method for the reduction of ketones to secondary alcohols. Sodium borohydride is a mild, selective, and cost-effective reducing agent, making it an excellent first choice for this transformation.

Mechanistic Principle

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex (BH₄⁻) to the electrophilic carbonyl carbon of the ketone.[3][4] This attack breaks the C=O pi bond, forming a C-H bond and a tetracoordinate boron-alkoxide intermediate. In a protic solvent like methanol or ethanol, the solvent subsequently protonates the newly formed alkoxide to yield the final secondary alcohol product.[5][6] One molecule of NaBH₄ can, in principle, reduce four molecules of the ketone.[6]

Visualizing the NaBH₄ Reduction Mechanism

G cluster_0 Step 1: Nucleophilic Hydride Attack cluster_1 Step 2: Protonation Ketone R-C(=O)-R' Alkoxide R-CH(O⁻)-R' + BH₃ Ketone->Alkoxide Hydride H-BH₃⁻ Na⁺ Hydride->Ketone Alkoxide_p R-CH(O⁻)-R' Alcohol R-CH(OH)-R' Alkoxide_p->Alcohol Solvent H-Solvent Solvent->Alkoxide_p CTH_Cycle cluster_donor Hydrogen Donor Input cluster_substrate Substrate Input Catalyst [M]-Catalyst Active_Hydride [M]-H (Active Hydride) Catalyst->Active_Hydride + 2-Propanol - Acetone Alkoxide_Complex [M]-O-CH(R)₂ (Alkoxide Complex) Active_Hydride->Alkoxide_Complex + Ketone Product_Release Alcohol Product Released Alkoxide_Complex->Product_Release + 2-Propanol Product_Release->Catalyst - Alcohol Isopropanol 2-Propanol Acetone Acetone Ketone Ketone Substrate Alcohol Alcohol Product

Sources

Application Note: Optimization of Grignard Additions to 1-(1-methyl-1H-imidazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Challenges

The compound 1-(1-methyl-1H-imidazol-4-yl)ethanone (an acetylimidazole derivative) is a highly valuable building block in medicinal chemistry, frequently used to introduce functionalized imidazole pharmacophores into drug candidates. A common synthetic objective is the conversion of its ketone moiety into a tertiary alcohol via a Grignard reaction.

However, nucleophilic additions to heteroaromatic ketones present unique challenges that lead to poor yields if standard protocols are blindly applied. As an application scientist, it is critical to understand the causality behind these failures to design a self-validating, robust protocol.

The Two Primary Modes of Failure:
  • Lewis Acid-Base Coordination (Stoichiometric Depletion): The N-3 nitrogen of the imidazole ring is a strong Lewis base. Upon introduction of a Grignard reagent (RMgX), the magnesium atom rapidly coordinates to this nitrogen[1]. This complexation consumes a full equivalent of the Grignard reagent before any nucleophilic attack on the carbonyl can occur.

  • Competitive Enolization: Acetylimidazoles possess acidic

    
    -protons. Because Grignard reagents are strong bases, bulky or highly basic Grignards (e.g., isopropylmagnesium chloride) will preferentially deprotonate the 
    
    
    
    -carbon rather than attack the carbonyl, forming an unreactive magnesium enolate[2]. Upon aqueous workup, the enolate simply reverts to the starting ketone.

To overcome these barriers, the reaction requires strict stoichiometric control (minimum 2.0–2.5 equivalents of RMgX) and, in cases involving bulky nucleophiles, transmetalation to an organocerium intermediate (the Imamoto protocol) to suppress basicity while enhancing nucleophilicity[3][4].

Pathway A Ketone Substrate (1-methyl-4-acetylimidazole) B Mg-Coordinated Complex (Lewis Acid-Base) A->B + 1.0 eq RMgX (Fast Coordination) C Tertiary Alkoxide (Target Addition) B->C + 1.0 eq RMgX (Nucleophilic Attack) D Enolate (Undesired Side Product) B->D + 1.0 eq RMgX (Deprotonation)

Reaction pathway showing competitive enolization vs. target addition.

Quantitative Data & Strategy Selection

The choice of protocol depends entirely on the steric bulk of the Grignard reagent. Table 1 summarizes the expected outcomes based on the reagent and methodology selected.

Table 1: Effect of Equivalents and Additives on Reaction Yield

ProtocolGrignard ReagentEquivalentsAdditiveTemp (°C)Primary PathwayEst. Yield (%)
A (Standard) MeMgBr (Small)2.5None0 to 25Addition75 - 85
A (Standard)

-PrMgCl (Bulky)
2.5None0 to 25Enolization< 20
B (Imamoto)

-PrMgCl (Bulky)
2.5CeCl

(2.5 eq)
-78 to 0Addition80 - 90

Note: Yields are representative estimates based on optimized bench-scale validations.

Experimental Protocols

Protocol A: Standard Excess Grignard Addition

Recommended for small, unhindered Grignard reagents (e.g., Methyl, Ethyl).

Causality Check: We use 2.5 equivalents of RMgX. The first 1.0 eq acts as a sacrificial coordinating agent for the imidazole nitrogen. The remaining 1.5 eq drives the nucleophilic addition.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert atmosphere (N

    
     or Argon). Add 1-(1-methyl-1H-imidazol-4-yl)ethanone (1.0 mmol) and dissolve in anhydrous THF (5.0 mL).
    
  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Dropwise, add the Grignard reagent (2.5 mmol, 2.5 eq) via syringe over 10 minutes. Self-validation: A slight exotherm and color change (often yellow/orange) indicates the formation of the Lewis acid-base complex.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 2–4 hours. Monitor consumption of the ketone via TLC (eluent: 5-10% MeOH in DCM).

  • Quenching (Critical Step): Cool the reaction back to 0 °C. Quench slowly with saturated aqueous NH

    
    Cl  (5 mL).
    
    • Expert Insight: Do not use strong acids (like HCl) for the quench. Strong acids will fully protonate the product's imidazole ring, rendering it highly water-soluble and nearly impossible to extract into the organic phase. NH

      
      Cl buffers the pH to ~6, keeping the imidazole mostly in its free-base form.
      
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
Protocol B: Organocerium-Mediated Addition (Imamoto Protocol)

Recommended for bulky or highly basic Grignard reagents (e.g., Isopropyl, tert-Butyl) to prevent enolization[3][4].

Causality Check: Cerium(III) is highly oxophilic and coordinates strongly to the ketone oxygen, increasing its electrophilicity. Simultaneously, the organocerium reagent (RCeCl


) is significantly less basic than the corresponding Grignard, virtually eliminating the 

-deprotonation (enolization) side reaction[4].

Workflow S1 1. CeCl3 Activation (140 °C, High Vacuum, 2 h) S2 2. Suspension in THF (Stir overnight at 25 °C) S1->S2 S3 3. Organocerium Formation (Add RMgX at -78 °C, stir 2 h) S2->S3 S4 4. Ketone Addition (Add substrate dropwise at -78 °C) S3->S4 S5 5. Reaction & Quench (Warm to 0 °C, add sat. NH4Cl) S4->S5

Workflow for Organocerium-Mediated Grignard Addition.

Step-by-Step Methodology:

  • CeCl

    
     Activation:  Place CeCl
    
    
    
    ·7H
    
    
    O (2.5 mmol, 2.5 eq) in a Schlenk flask. Heat to 140 °C under high vacuum (0.1 mmHg) for at least 2 hours to rapidly dehydrate it. Self-validation: The solid should become a free-flowing white powder. Any residual water will violently destroy the Grignard reagent.
  • Suspension: Cool to room temperature, backfill with Argon, and add anhydrous THF (10 mL). Stir vigorously overnight to form a uniform, milky-white suspension.

  • Transmetalation: Cool the CeCl

    
     suspension to -78 °C. Dropwise, add the Grignard reagent (2.5 mmol, 2.5 eq). Stir at -78 °C for 2 hours to ensure complete formation of the organocerium species. Self-validation: The suspension often takes on a pale yellow or grey hue depending on the Grignard used.
    
  • Ketone Addition: Dissolve 1-(1-methyl-1H-imidazol-4-yl)ethanone (1.0 mmol) in anhydrous THF (2 mL) and add it dropwise to the -78 °C organocerium mixture.

  • Reaction & Quench: Stir at -78 °C for 1 hour, then slowly let it warm to 0 °C over 1 hour. Quench with saturated aqueous NH

    
    Cl (10 mL).
    
  • Workup: The cerium salts will form a thick emulsion. Filter the entire biphasic mixture through a pad of Celite, washing the pad thoroughly with Ethyl Acetate. Separate the layers of the filtrate, extract the aqueous phase with EtOAc, dry over Na

    
    SO
    
    
    
    , and concentrate.

References

  • Reactions of Grignard Reagents Master Organic Chemistry URL:[Link]

  • Organocerium reagents. Nucleophilic addition to easily enolizable ketones Tetrahedron Letters (Semantic Scholar) URL:[Link](Note: URL structure generalized from DOI routing)

  • CeCl3/n-BuLi: Unraveling Imamoto's Organocerium Reagent Chemistry - A European Journal (via PubMed Central) URL:[Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 1-(1-methyl-1H-imidazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive and scalable protocol for the synthesis of 1-(1-methyl-1H-imidazol-4-yl)ethanone, a key building block in pharmaceutical and materials science research. Acknowledging the inherent challenges associated with direct acylation of the imidazole core, this document details a robust and high-yielding synthetic strategy centered on the Grignard reaction. The protocol begins with the commercially available precursor, 1-methyl-1H-imidazole-4-carbonitrile, and outlines a detailed, step-by-step procedure for its conversion to the target ketone. Emphasis is placed on the rationale behind experimental choices, safety considerations for scale-up, and process optimization. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for the preparation of 1-(1-methyl-1H-imidazol-4-yl)ethanone.

Introduction and Strategic Rationale

1-(1-methyl-1H-imidazol-4-yl)ethanone is a valuable intermediate in the synthesis of a variety of biologically active molecules and functional materials. The presence of the substituted imidazole motif is a common feature in many pharmaceutical compounds.[1] While direct Friedel-Crafts acylation of 1-methylimidazole might seem like a straightforward approach, the electronic nature of the imidazole ring complicates this transformation. The imidazole ring is an electron-rich heterocycle, but the lone pair on the N1 nitrogen can coordinate with Lewis acids, deactivating the ring towards electrophilic aromatic substitution. Furthermore, such reactions can lead to a mixture of isomers, posing significant purification challenges.

To circumvent these issues, a more strategic and scalable approach is the utilization of a Grignard reaction on a pre-functionalized imidazole. This protocol focuses on the reaction of a methyl Grignard reagent with 1-methyl-1H-imidazole-4-carbonitrile. This nitrile precursor is readily accessible and its conversion to a ketone via a Grignard reaction is a well-established and reliable transformation.[2] This method offers excellent regioselectivity and typically proceeds in high yield, making it amenable to large-scale production.

Synthetic Pathway Overview

The selected synthetic strategy involves a two-step process starting from the methylation of 1H-imidazole-4-carbonitrile, followed by the addition of a methyl Grignard reagent to the resulting 1-methyl-1H-imidazole-4-carbonitrile.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Grignard Reaction & Hydrolysis 1H-imidazole-4-carbonitrile 1H-imidazole-4-carbonitrile 1-methyl-1H-imidazole-4-carbonitrile 1-methyl-1H-imidazole-4-carbonitrile 1H-imidazole-4-carbonitrile->1-methyl-1H-imidazole-4-carbonitrile Methylation Methylating_Agent Methylating Agent (e.g., CH3I) Methylating_Agent->1-methyl-1H-imidazole-4-carbonitrile Base Base (e.g., NaH) Base->1-methyl-1H-imidazole-4-carbonitrile Product 1-(1-methyl-1H-imidazol-4-yl)ethanone 1-methyl-1H-imidazole-4-carbonitrile->Product Grignard Addition Grignard_Reagent Methylmagnesium Bromide (CH3MgBr) Grignard_Reagent->Product Hydrolysis Aqueous Workup (e.g., H3O+) Hydrolysis->Product

Caption: Overall synthetic workflow for 1-(1-methyl-1H-imidazol-4-yl)ethanone.

Detailed Synthesis Protocol

This protocol describes the synthesis of 1-(1-methyl-1H-imidazol-4-yl)ethanone from 1-methyl-1H-imidazole-4-carbonitrile.

Reagents and Materials
ReagentMolar Mass ( g/mol )CAS NumberSupplier ExampleNotes
1-methyl-1H-imidazole-4-carbonitrile107.1166121-69-5Sigma-AldrichStarting material.[3]
Methylmagnesium bromide, 3.0 M in THF-75-16-1Sigma-AldrichGrignard reagent. Handle under inert atmosphere.
Anhydrous Tetrahydrofuran (THF)72.11109-99-9Sigma-AldrichReaction solvent. Must be dry.
Hydrochloric Acid (HCl), 3M aqueous36.467647-01-0Fisher ScientificFor workup.
Diethyl ether74.1260-29-7Fisher ScientificFor extraction.
Saturated aqueous sodium bicarbonate84.01144-55-8Fisher ScientificFor neutralization.
Anhydrous magnesium sulfate120.377487-88-9Fisher ScientificFor drying.
Equipment
  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Inert gas (Nitrogen or Argon) supply

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Experimental Procedure

Reaction Setup:

  • Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a dropping funnel.

  • Flame-dry the glassware under a stream of inert gas to ensure all moisture is removed.

  • Allow the apparatus to cool to room temperature under the inert atmosphere.

Grignard Reaction:

  • To the reaction flask, add 1-methyl-1H-imidazole-4-carbonitrile (1.0 eq).

  • Add anhydrous THF via syringe to dissolve the starting material.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add methylmagnesium bromide (1.2 eq) from the dropping funnel to the stirred solution over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Workup and Purification:

  • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of 3M hydrochloric acid. Caution: The quenching of a Grignard reaction is exothermic.

  • Continue adding the acid until the solution is acidic (pH ~2).

  • Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of the intermediate imine.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether to remove any non-polar impurities.

  • Carefully neutralize the aqueous layer by the slow addition of saturated aqueous sodium bicarbonate until the pH is ~8.

  • Extract the product from the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude 1-(1-methyl-1H-imidazol-4-yl)ethanone can be purified by column chromatography on silica gel or by recrystallization.

Reaction Mechanism

Sources

Technical Application Note: Metal Complexation of 1-(1-methyl-1H-imidazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Application Note is designed for researchers in bioinorganic chemistry and drug discovery. It details the protocol for utilizing 1-(1-methyl-1H-imidazol-4-yl)ethanone (also known as 1-methyl-4-acetylimidazole) as a ligand for transition metal complexation.

Part 1: Executive Summary & Ligand Profile

Introduction

The ligand 1-(1-methyl-1H-imidazol-4-yl)ethanone (hereafter referred to as L1 ) represents a versatile building block in coordination chemistry.[1][2] Unlike simple imidazoles, L1 possesses a "hard" oxygen donor (carbonyl) adjacent to a "borderline" nitrogen donor (imidazole N3). This structural motif allows for two distinct coordination modes:

  • Monodentate

    
    N-Coordination:  Binding solely through the imidazole N3, typical for soft/borderline metals (e.g., Zn(II), Pd(II)).
    
  • Bidentate

    
    N,O-Chelation:  Formation of a 5-membered chelate ring involving the N3 and the carbonyl oxygen. This mode is geometrically accessible but often requires specific steric conditions or oxophilic metals (e.g., Cu(II), Co(II)).
    

This guide provides a validated protocol for synthesizing M(L1)


Cl

complexes (where M = Cu, Zn) and distinguishing between these binding modes.
Ligand Physicochemical Profile
  • IUPAC Name: 1-(1-methyl-1H-imidazol-4-yl)ethanone

  • Molecular Weight: 110.11 g/mol [3][4]

  • Solubility: Soluble in Methanol (MeOH), Ethanol (EtOH), Chloroform (CHCl

    
    ), Dichloromethane (DCM). Sparingly soluble in water.
    
  • Key Spectroscopic Features (Free Ligand):

    • IR (

      
      ):  ~1665–1680 cm
      
      
      
      (Strong, sharp).[5]
    • 
      H NMR:  Distinct singlets for N-Methyl (~3.7 ppm) and Acetyl-Methyl (~2.5 ppm).
      

Part 2: Experimental Protocols

Materials & Reagents
  • Ligand (L1): 1-(1-methyl-1H-imidazol-4-yl)ethanone (Purity >97%).

  • Metal Salts: CuCl

    
    ·2H
    
    
    
    O (Copper(II) chloride dihydrate) or ZnCl
    
    
    (anhydrous).
  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Precipitant: Diethyl ether or n-Hexane.

Protocol A: Synthesis of Dichlorobis(1-(1-methyl-1H-imidazol-4-yl)ethanone)metal(II)

Target Stoichiometry: 1 Metal : 2 Ligand

Step-by-Step Methodology:

  • Ligand Solution Preparation:

    • In a 50 mL round-bottom flask, dissolve 2.0 mmol (0.220 g) of L1 in 10 mL of absolute ethanol.

    • Note: Sonicate for 2 minutes to ensure complete dissolution. The solution should be clear and colorless.

  • Metal Salt Addition:

    • Dissolve 1.0 mmol of the metal salt (0.170 g for CuCl

      
      ·2H
      
      
      
      O or 0.136 g for ZnCl
      
      
      ) in 5 mL of absolute ethanol in a separate beaker.
    • Critical Step: Add the metal solution dropwise to the stirring ligand solution over 5 minutes.

    • Observation:

      • Cu(II): Solution turns deep blue/green immediately.

      • Zn(II): Solution remains colorless or turns slightly pale yellow.

  • Reaction Phase:

    • Reflux the mixture at 70°C for 3 hours with magnetic stirring (300 rpm).

    • Why Reflux? Thermal energy is required to overcome the activation barrier for chelation (if favored) and to ensure thermodynamic equilibration of the complex.

  • Isolation & Purification:

    • Allow the solution to cool to room temperature.

    • Volume Reduction: Evaporate the solvent to approximately 5 mL using a rotary evaporator (or gentle stream of N

      
      ).
      
    • Precipitation: Slowly layer 10 mL of diethyl ether onto the concentrated solution. Let it stand at 4°C overnight.

    • Filter the resulting precipitate (or crystals) using a sintered glass crucible.

    • Wash with cold ether (2 x 5 mL) to remove unreacted ligand.

  • Drying:

    • Dry the product in a vacuum desiccator over CaCl

      
       for 24 hours.
      
Workflow Visualization

SynthesisWorkflow Start Start: Weigh Reagents SolvL Dissolve Ligand (L1) in EtOH (2.0 mmol) Start->SolvL SolvM Dissolve Metal Salt (CuCl2/ZnCl2) in EtOH (1.0 mmol) Start->SolvM Mix Dropwise Addition (Metal to Ligand) SolvL->Mix SolvM->Mix Reflux Reflux @ 70°C (3 Hours) Mix->Reflux Cool Cool to RT & Concentrate to 5 mL Reflux->Cool Precip Precipitation (Add Diethyl Ether, 4°C) Cool->Precip Filter Filtration & Washing Precip->Filter Dry Vacuum Dry (Final Complex) Filter->Dry

Figure 1: Step-by-step workflow for the synthesis of Metal(II)-L1 complexes.

Part 3: Characterization & Data Interpretation

The most critical scientific challenge is determining if the ligand is binding as a monodentate (N-only) or bidentate (N,O) donor.

Infrared (IR) Spectroscopy Analysis

The carbonyl stretching frequency (


) is the primary diagnostic marker.[6]
FeatureFree Ligand (L1)Monodentate Complex (

N)
Bidentate Chelate (

N,O)

(cm

)
1665–1680 1665–1685 (Unchanged/Shift Up)1620–1640 (Significant Red Shift)
Interpretation BaselineO is not coordinated. Shift up due to inductive effect of N-coordination.O is coordinated. Bond weakening lowers frequency.

(Ring)
~15401550–1560 (Blue Shift)1550–1560 (Blue Shift)

Scientist's Note: If you observe a shift of


 to a lower wavenumber, you have successfully formed the chelate. If the carbonyl band remains stationary or moves slightly higher, the metal is bound only to the imidazole nitrogen.
NMR Spectroscopy ( H, d -DMSO)

(Applicable for diamagnetic Zn(II) complexes; Cu(II) will be paramagnetic/silent).

  • H2 Proton (N=CH-N): This proton is most sensitive to N3 coordination. Expect a downfield shift (

    
    ) due to deshielding upon metal binding.
    
  • Acetyl Methyl: If chelating, the methyl protons may show a slight shift; if monodentate, they remain relatively unchanged.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oily Product Incomplete precipitation or solvent trapping.Triturate the oil with cold n-hexane or diethyl ether. Scratch the flask wall with a glass rod to induce nucleation.
Low Yield High solubility of complex in EtOH.Reduce solvent volume further before adding ether. Try a solvent switch to Methanol/Isopropanol.
Precipitate is Metal Salt Ligand did not bind (dissociation).Ensure the reaction is refluxed sufficiently. Use anhydrous solvents to prevent water from displacing the ligand.

Part 5: References

  • BenchChem. (2025). Synthesis and Properties of Acetylimidazole Derivatives. Retrieved from .

  • Baghdad Science Journal. (2024). Syntheses, Characterisation, Thermal Analysis and Theoretical Studies of Some Imino Ethanone Metal Complexes. Retrieved from .

  • National Institutes of Health (NIH). (2024). Crystal structure of hexakis(1-methyl-1H-imidazole-κN3)zinc(II) dinitrate. Retrieved from .

  • ResearchGate. (2018). Coordination complexes of 4-methylimidazole with ZnII and CuII: A DFT study. Retrieved from .

  • PubChem. (2025). 1-(1H-imidazol-4-yl)ethan-1-one Compound Summary. Retrieved from .

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 1-(1-methyl-1H-imidazol-4-yl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1-methyl-1H-imidazol-4-yl)ethanone. The synthesis of this valuable heterocyclic ketone can be challenging, often suffering from low yields due to side reactions and purification difficulties. This document moves beyond a simple recitation of steps to offer a troubleshooting framework grounded in mechanistic principles, helping you diagnose and resolve common issues encountered in the laboratory.

The most reliable and controllable route to the target compound, and the focus of this guide, is a two-step sequence starting from the commercially available 1-methyl-1H-imidazole-4-carboxaldehyde. This pathway involves a Grignard addition to form a secondary alcohol intermediate, followed by a controlled oxidation to the desired ketone.

Proposed Synthetic Pathway

The recommended synthetic approach is outlined below. Each stage presents unique challenges, which will be addressed in the subsequent troubleshooting sections.

G A 1-methyl-1H-imidazole- 4-carboxaldehyde B 1-(1-methyl-1H-imidazol-4-yl)ethanol (Intermediate Alcohol) A->B C 1-(1-methyl-1H-imidazol-4-yl)ethanol D 1-(1-methyl-1H-imidazol-4-yl)ethanone (Target Ketone) C->D [Oxidizing Agent]

Caption: Recommended two-step synthesis workflow.

Part 1: Troubleshooting the Grignard Reaction

The addition of a methyl Grignard reagent to 1-methyl-1H-imidazole-4-carboxaldehyde is the critical C-C bond-forming step. Yields at this stage are highly dependent on the quality of the Grignard reagent and strict control of reaction conditions.

Q1: My reaction shows low or no conversion of the starting aldehyde. What are the likely causes?

A1: This is a classic issue in organometallic chemistry, almost always pointing to the deactivation of the Grignard reagent. The carbon-magnesium bond is highly polarized, making the carbon atom extremely basic and nucleophilic.[1]

  • Cause A: Presence of Protic Contaminants: The most common culprit is water. Grignard reagents react rapidly with any protic source (water, alcohols) to quench the reagent.

    • Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. The solvent (typically THF or diethyl ether) must be rigorously anhydrous. Drying with 3A molecular sieves is often insufficient; distillation from a drying agent like sodium/benzophenone is recommended.[2] Always conduct the reaction under an inert atmosphere (Nitrogen or Argon).

  • Cause B: Poor Quality Magnesium: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide.

    • Solution: Activate the magnesium before use. This can be done by grinding the turnings in a dry mortar and pestle, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the solvent to initiate the reaction.

  • Cause C: Incorrect Stoichiometry: Using a commercially prepared Grignard solution without verifying its concentration can lead to under-dosing.

    • Solution: Titrate the Grignard reagent before use. A common method involves using a known amount of a protic acid (like 2,5-dimethoxybenzyl alcohol) with an indicator (like 1,10-phenanthroline) in dry solvent.

Q2: I'm observing significant side products instead of my desired secondary alcohol. How can I improve selectivity?

A2: Side product formation often relates to temperature control and the method of addition.

  • Side Product: 1-methyl-1H-imidazole-4-methanol. This results from the reduction of the aldehyde, where the Grignard reagent acts as a base to deprotonate another molecule of reagent, leading to a magnesium hydride species that can reduce the carbonyl.

    • Solution: Maintain a low reaction temperature. Cooling the aldehyde solution to 0 °C or even -78 °C before the slow, dropwise addition of the Grignard reagent is crucial.[2] This favors the nucleophilic addition pathway over competing side reactions.

  • Side Product: Biphenyl-type impurities (from the Grignard preparation). This is from Wurtz-type coupling during the formation of the Grignard reagent.

    • Solution: This is generally a minor issue but can be minimized by using a slight excess of magnesium and ensuring the halide is added slowly to the magnesium suspension during Grignard preparation.

G cluster_main Grignard Addition Troubleshooting cluster_side Side Product Issues Start Low Conversion? Check_Moisture Verify Anhydrous Conditions (Solvent, Glassware) Start->Check_Moisture Yes Check_Mg Activate Mg Turnings Check_Moisture->Check_Mg Check_Titer Titrate Grignard Reagent Check_Mg->Check_Titer Side_Products Side Products? Temp_Control Lower Reaction Temp (0 °C) & Slow Addition Side_Products->Temp_Control Yes

Caption: Troubleshooting flowchart for the Grignard reaction step.

Part 2: Troubleshooting the Oxidation

The conversion of the intermediate alcohol, 1-(1-methyl-1H-imidazol-4-yl)ethanol, to the target ketone requires a careful choice of oxidizing agent to prevent over-oxidation or decomposition, which can be common with electron-rich heterocyclic systems.

Q1: My oxidation reaction is sluggish or incomplete. How can I drive it to completion?

A1: Incomplete oxidation usually stems from an insufficiently reactive oxidant or non-optimal reaction conditions.

  • Cause A: Mild Oxidant: While mild conditions are generally preferred for heterocycles, some reagents may lack the potency to fully oxidize the alcohol.

    • Solution: Consider switching to a more robust oxidizing agent. A comparison of common reagents is provided in the table below. For this substrate, Dess-Martin Periodinane (DMP) or an activated DMSO oxidation (like Swern or Moffatt) are excellent choices as they are effective under neutral or mildly basic/acidic conditions and at low temperatures.

  • Cause B: Insufficient Equivalents or Time:

    • Solution: Ensure you are using a sufficient excess of the oxidizing agent (typically 1.5-2.0 equivalents). Monitor the reaction progress diligently by Thin Layer Chromatography (TLC). If the reaction stalls, a small additional charge of the oxidant may be required.

Q2: My desired ketone product seems to be decomposing during the reaction or workup, leading to a low isolated yield.

A2: The imidazole ring is sensitive to strongly acidic or highly reactive conditions, which can lead to degradation.

  • Cause A: Harsh Oxidizing Conditions: Chromium-based oxidants like Pyridinium Chlorochromate (PCC) or Jones reagent (chromic acid) can be too harsh, as the acidic nature of these reagents can protonate the imidazole ring, potentially leading to side reactions or decomposition.

    • Solution: Prioritize neutral or non-acidic oxidation methods. Dess-Martin Periodinane is a superior choice as it operates under neutral conditions at room temperature.[3] Swern oxidation is also highly effective but requires cryogenic temperatures and careful handling of reagents like oxalyl chloride and dimethyl sulfoxide (DMSO).

  • Cause B: Difficult Purification: The target ketone is a polar molecule. Prolonged exposure to silica gel during column chromatography can sometimes cause degradation.

    • Solution: Minimize the time on the silica column. Use a slightly deactivated silica gel (by adding 1-2% triethylamine to the eluent) to prevent streaking and decomposition of the basic product on the acidic silica surface. If possible, purification by crystallization may be a gentler alternative.

Table 1: Comparison of Common Oxidizing Agents for Secondary Alcohols
Oxidizing AgentTypical ConditionsProsCons
PCC (Pyridinium Chlorochromate)CH₂Cl₂, Room TempEasy to handle solid.Acidic, can be harsh; disposal of chromium waste.
PDC (Pyridinium Dichromate)CH₂Cl₂ or DMF, Room TempLess acidic than PCC.Disposal of chromium waste.
Dess-Martin Periodinane (DMP) CH₂Cl₂, Room TempNeutral, fast, high-yielding.[3]Expensive, potentially explosive under heat/shock.
Swern Oxidation (COCl)₂, DMSO, Et₃N, -78 °CVery mild, high yields.Requires cryogenic temps; odor from dimethyl sulfide.
MnO₂ (Manganese Dioxide)CH₂Cl₂ or Acetone, RefluxGood for allylic/benzylic alcohols.Can require large excess and long reaction times.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(1-methyl-1H-imidazol-4-yl)ethanol

  • Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add magnesium turnings (1.2 g, 50 mmol).

  • Initiation: Add 20 mL of anhydrous THF. Add a single crystal of iodine. The color should fade as the reaction initiates.

  • Grignard Formation: Slowly add a solution of methyl iodide (3.55 g, 25 mmol) in 30 mL of anhydrous THF via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional 30 minutes at room temperature.

  • Reaction: Cool the prepared Grignard solution to 0 °C in an ice bath. In a separate flame-dried flask, dissolve 1-methyl-1H-imidazole-4-carboxaldehyde (2.2 g, 20 mmol) in 50 mL of anhydrous THF.[4] Slowly add the aldehyde solution to the Grignard reagent via cannula or dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Monitoring & Quenching: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor by TLC (Eluent: 5% Methanol in Dichloromethane). Upon completion, cool the reaction back to 0 °C and slowly quench by adding 50 mL of saturated aqueous ammonium chloride solution.

  • Work-up: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Synthesis of 1-(1-methyl-1H-imidazol-4-yl)ethanone

  • Preparation: To a 250 mL round-bottom flask under a nitrogen atmosphere, add the crude 1-(1-methyl-1H-imidazol-4-yl)ethanol (approx. 20 mmol) dissolved in 100 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add Dess-Martin Periodinane (10.2 g, 24 mmol, 1.2 equivalents) to the solution in one portion.

  • Reaction: Stir the resulting suspension vigorously at room temperature. The reaction is typically complete within 1-3 hours. Monitor the disappearance of the starting alcohol by TLC (Eluent: 5% Methanol in Dichloromethane).

  • Work-up: Upon completion, dilute the reaction mixture with 100 mL of diethyl ether and pour it into a beaker containing a stirred solution of saturated aqueous sodium bicarbonate (100 mL) and sodium thiosulfate (approx. 25 g). Stir vigorously for 15 minutes until the layers are clear.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with diethyl ether (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of 2% to 5% methanol in dichloromethane containing 0.5% triethylamine) to afford the pure 1-(1-methyl-1H-imidazol-4-yl)ethanone.

References

  • BenchChem. (2025).
  • ResearchGate. (2025).
  • Organic Syntheses. (2016). Preparation of 1-Methylimidazole- N-oxide (NMI-O).
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone.
  • PrepChem.com. (n.d.). Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone.
  • Google Patents. (n.d.). Method of synthesis of 1-acyl imidazoles.
  • Chemical Communications (RSC Publishing). (2006).
  • Organic Chemistry Portal. (2006).
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • PMC. (n.d.). 1-[4-(1H-imidazol-1-yl)
  • ResearchGate. (2025). 1-(1H-Imidazol-1-yl)ethanone.
  • PubChem. (n.d.). 1-(1H-imidazol-4-yl)ethan-1-one.
  • BLDpharm. (n.d.). 1-(1-Methyl-1H-imidazol-4-yl)ethanone.
  • PMC. (n.d.). Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors.
  • MDPI. (2017). 1-{4-[(Hexyloxy)methyl]pyridin-2-yl}ethanone.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Sciencemadness.org. (2021). Question about Grignard reaction.
  • Hilaris Publisher. (2015). Synthesis of Bioactive Imidazoles: A Review.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). The preparation of (4H)
  • Jetir.Org. (n.d.). SYNTHESIS, BIOLOGICAL ACTIVITIES AND CHARACTERIZATION OF SOME SUBSTITUTED OXIME IMIDAZOLES.
  • PMC. (n.d.).
  • ResearchGate. (2018).
  • Santa Cruz Biotechnology. (n.d.). 1-Methyl-1H-imidazole-4-carboxaldehyde.
  • Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. (2008). Bull. Korean Chem. Soc., 29(2), 391-396.
  • MDPI. (2025).
  • BindingDB. (n.d.). (1-Methyl-1H-imidazol- 4-yl)-...-methanone.

Sources

Technical Support Center: Purification of 4-Acetyl-1-Methylimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 4-acetyl-1-methylimidazole via column chromatography. This document is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of this and structurally similar N-heterocyclic compounds. Our goal is to provide not just procedural steps, but also the underlying principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the setup of the purification process.

Q1: What is the most appropriate stationary phase for purifying 4-acetyl-1-methylimidazole?

For most applications involving 4-acetyl-1-methylimidazole, standard silica gel (SiO₂) of 60 Å pore size and 230-400 mesh particle size is the recommended stationary phase. Its polarity is well-suited for interacting with the polar imidazole ring and acetyl group. However, the acidic nature of silica's surface silanol groups (Si-OH) can sometimes cause issues with basic compounds like imidazoles.[1][2][3]

Q2: How do I select the optimal mobile phase (eluent) for the separation?

The key is to use Thin Layer Chromatography (TLC) to scout for the ideal solvent system before committing to the column.[4][5] 4-acetyl-1-methylimidazole is a polar compound, so a binary solvent system consisting of a less polar and a more polar solvent is typically required.

  • Initial Scouting Systems:

    • Ethyl Acetate / Hexanes

    • Dichloromethane (DCM) / Methanol

  • Goal Rf Value: Aim for an Rf (Retardation factor) of 0.2-0.4 for the target compound on a TLC plate.[2] This range generally provides the best separation on a column. If the Rf is too high (>0.5), decrease the eluent's polarity (add more of the non-polar solvent). If the Rf is too low (<0.1), increase the polarity (add more of the polar solvent).[4][6]

Q3: My compound is streaking badly on the TLC plate. What does this mean and how can I fix it?

Streaking is a classic sign of strong, undesirable interactions between a basic compound and the acidic silanol groups on the silica gel.[6][7] The imidazole nitrogen acts as a base, binding too tightly to the silica. To resolve this, you must neutralize or "mask" these acidic sites.

  • Solution: Add a small amount of a basic modifier to your eluent system. Triethylamine (TEA) at a concentration of 0.5-2% (v/v) is highly effective.[1][2][8] Always test the TEA-modified eluent on a TLC plate first to confirm that streaking is resolved and the Rf is still in the optimal range.

Q4: How should I prepare and load my crude sample onto the column?

Proper sample loading is critical for achieving sharp bands and good separation.[9] Avoid dissolving your sample in a large volume of a strong, polar solvent as this will disrupt the column bed.[10]

  • Recommended Method (Dry Loading):

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM or acetone).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Carefully evaporate the solvent under reduced pressure (using a rotary evaporator) until a fine, free-flowing powder is obtained.

    • Gently layer this powder on top of the packed column. This technique ensures the compound is introduced to the column in a concentrated, narrow band.

Detailed Experimental Protocol

This protocol outlines a standard procedure for the purification of 4-acetyl-1-methylimidazole.

1. Eluent Preparation & TLC Analysis:

  • Prepare a stock solution of your chosen eluent (e.g., 95:5 DCM/Methanol).
  • Add 1% triethylamine (TEA) to the eluent if TLC analysis of the crude material shows streaking.
  • Run a TLC of your crude reaction mixture to confirm the solvent system provides an Rf of ~0.3 for the desired product.

2. Column Packing (Slurry Method):

  • Select a glass column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel mass to crude product mass).
  • In a beaker, prepare a slurry of silica gel in your initial, least polar eluent.
  • With the column's stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column to ensure an evenly packed bed without air bubbles.[9]
  • Add a thin layer (approx. 1 cm) of sand on top of the silica bed to prevent disturbance during solvent addition.

3. Sample Loading:

  • Drain the solvent until it is just level with the top of the sand layer.
  • Carefully add your dry-loaded sample onto the sand.
  • Gently add a second layer of sand on top of the sample.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the column, ensuring not to disturb the top layer.
  • Begin collecting fractions in test tubes. You can use gravity flow or apply gentle positive pressure (flash chromatography) to speed up the process.[9]
  • If your impurities are much less polar than your product, you can start with a less polar solvent mixture and gradually increase the polarity (gradient elution) to first wash out impurities and then elute your product.[6]

5. Analysis of Fractions:

  • Monitor the collected fractions by TLC. Spot multiple fractions onto a single TLC plate alongside a spot of your crude starting material and a pure standard if available.
  • Visualize the spots under a UV lamp.
  • Combine the fractions that contain only the pure product.

6. Product Isolation:

  • Transfer the combined pure fractions to a round-bottom flask.
  • Remove the solvent using a rotary evaporator to yield the purified 4-acetyl-1-methylimidazole.
Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective, and provides high resolving power for polar compounds.
Mobile Phase (Start) 98:2 to 95:5 DCM/MethanolGood starting point for eluting polar heterocyclic compounds.
Mobile Phase Modifier 0.5-2% Triethylamine (TEA)Neutralizes acidic silanol sites, preventing peak tailing and streaking of the basic imidazole.[1][8]
Optimal Rf on TLC 0.2 - 0.4Ensures good separation and a reasonable elution time on the column.
Sample Loading Dry Loading with Silica GelIntroduces the sample in a highly concentrated band, maximizing separation efficiency.[10]

Purification Workflow Diagram

PurificationWorkflow cluster_prep Preparation Phase cluster_sep Separation Phase cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Analysis (Optimize Eluent, Check for Streaking) Crude->TLC Scout Conditions DryLoad Dry Load Sample (Adsorb on Silica) Crude->DryLoad Pack Pack Column (Silica Slurry) TLC->Pack Optimized Eluent Elute Elute with Mobile Phase (+1% TEA if needed) DryLoad->Elute Load onto Column Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure 4-Acetyl-1-Methylimidazole Evaporate->PureProduct

Caption: A logical workflow for the column chromatography purification of 4-acetyl-1-methylimidazole.

Troubleshooting Guide

Problem: My compound will not move off the baseline (Rf ≈ 0), even with a polar solvent like 10% methanol in DCM.

  • Cause: The eluent is not polar enough to displace the highly polar compound from the highly polar silica gel.

  • Solution:

    • Increase Polarity Drastically: Switch to a more aggressive polar solvent system. A mixture of dichloromethane, methanol, and a small amount of ammonium hydroxide can be effective for very polar basic compounds.

    • Consider Reversed-Phase: If your compound is extremely polar, normal-phase chromatography may not be suitable. Consider using a C18 reversed-phase column with a polar mobile phase like water/acetonitrile or water/methanol.

Problem: My compound runs with the solvent front (Rf ≈ 1), even in 100% ethyl acetate.

  • Cause: The eluent is too polar, or your compound is less polar than anticipated. It has minimal interaction with the stationary phase.

  • Solution:

    • Decrease Eluent Polarity: Switch to a much less polar solvent system. Start with a high percentage of a non-polar solvent like hexanes or heptane and a small percentage of a more polar solvent like ethyl acetate (e.g., 9:1 Hexanes/EtOAc).[6]

    • Verify Compound Identity: Confirm that the spot you are observing is indeed your product and not a non-polar impurity.

Problem: After running the column, my yield is very low. Where did my product go?

  • Cause 1: Irreversible Adsorption. The compound may have bound irreversibly to the acidic silica gel, especially if a basic modifier like TEA was not used.[7]

  • Solution 1: Always co-spot your crude material on your TLC plates when analyzing fractions. If the product spot is absent from all fractions, it is likely still on the column. You can try to "strip" the column with a very strong, basic eluent (e.g., 80:18:2 DCM/Methanol/Ammonium Hydroxide) to recover it, though its purity may be compromised.

  • Cause 2: Decomposition. Some N-heterocyclic compounds can be sensitive and may degrade on the acidic surface of silica gel.[7][10][11]

  • Solution 2: Test for stability by spotting the compound on a silica TLC plate, letting it sit in the open for an hour, and then developing it. If new spots appear, decomposition is occurring.[11] In this case, deactivating the silica by using an eluent containing TEA is critical.[2] Alternatively, switching to a less acidic stationary phase like neutral alumina may be necessary.[2]

Problem: The separation between my product and an impurity is poor, even after trying multiple solvent systems.

  • Cause: The polarity of the product and the impurity are too similar for the selected stationary/mobile phase combination.

  • Solution:

    • Change Solvent Selectivity: Instead of just adjusting the ratio of two solvents, change one of the solvents entirely. Solvents are classified into different selectivity groups based on their chemical properties (e.g., proton donor, proton acceptor, dipole moment).[5] For example, if Hexanes/Ethyl Acetate isn't working, try DCM/Methanol or Toluene/Acetone. This can alter the specific interactions with your compounds and improve separation.[5]

    • Reduce Sample Load: Overloading the column is a common cause of poor separation.[6] Ensure your crude material is no more than 1-2% of the mass of the silica gel.

    • Perform a Second Column: If a single column is insufficient, it is common practice to re-purify the mixed fractions using a different solvent system to isolate the remaining product.

References

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Available from: [Link]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?. Available from: [Link]

  • University of Rochester. Troubleshooting Flash Chromatography. Available from: [Link]

  • HPLC-Today. (2020). TO ADD OR NOT TO ADD. Available from: [Link]

  • Google Patents. (2011). CN102101843A - Preparation method of 4-acetylimidazole and its intermediate.
  • Phenomenex. Tip on Peak Tailing of Basic Analytes. Available from: [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available from: [Link]

  • PrepChem.com. Synthesis of 1- acetyl-4-methyl-imidazole. Available from: [Link]

  • ResearchGate. (2025). Recent problems with silica gel chromatography. Available from: [Link]

  • National Center for Biotechnology Information. (2012). 4-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Available from: [Link]

  • IARC Monographs. (2010). 4-METHYLIMIDAZOLE. Available from: [Link]

  • Agilent Technologies. (2024). My Chromatography Has Changed: Steps for Effective Troubleshooting. Available from: [Link]

  • uHPLCs. The little secrets of silica gel in liquid chromatography columns. Available from: [Link]

  • National Center for Biotechnology Information. (2016). Fast Extraction and Detection of 4-Methylimidazole in Soy Sauce Using Magnetic Molecularly Imprinted Polymer by HPLC. Available from: [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]

  • IMSA Digital Commons. (2025). Thin layer chromatography. Available from: [Link]

  • MIT OpenCourseWare. Thin Layer Chromatography (TLC) Guide. Available from: [Link]

  • Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. Available from: [Link]

  • Takara Bio. Capturem™ His-Tagged Purification Maxiprep Columns Protocol-At-A-Glance. Available from: [Link]

  • Google Patents. (2014). WO2014118797A1 - Purification of organic compounds using surrogate stationary phases on reversed phase columns.
  • Coconino Community College. THIN LAYER CHROMATOGRAPHY OF ANALGESICS. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds. Available from: [Link]

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optimizing reaction temperature for 1-(1-methyl-1H-imidazol-4-yl)ethanone production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-(1-methyl-1H-imidazol-4-yl)ethanone

Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: OPT-TEMP-IMID-04[1][2]

Executive Summary: The Regioselectivity Challenge

Welcome to the technical support hub for imidazole functionalization. The synthesis of 1-(1-methyl-1H-imidazol-4-yl)ethanone (also known as 4-acetyl-1-methylimidazole) presents a classic regiochemical conflict.

Direct Friedel-Crafts acylation of 1-methylimidazole is not recommended ; it typically fails or yields the C2-isomer due to the thermodynamic acidity of the C2 proton.[1] The industry-standard route relies on Metal-Halogen Exchange (MHE) using 4-iodo-1-methylimidazole.[1][2]

The Critical Variable: Temperature.[1][2][3][4][5][6][7][8]

  • Too High (> -40°C with n-BuLi): Triggers the "Halogen Dance," causing the lithium species to migrate from C4 to the thermodynamically stable C2 position.[2]

  • Too Low (< -78°C): Kinetic trapping is excellent, but solubility and viscosity issues can hamper scale-up.[1][2]

This guide provides the optimized protocols to navigate this thermodynamic landscape.

Part 1: Decision Matrix & Workflow

Before selecting a temperature profile, determine your reagent system. The choice between Lithium (n-BuLi) and Magnesium (iPrMgCl) dictates your thermal window.[1][2]

ReactionOptimization Start Start: 4-iodo-1-methylimidazole Reagent Select Exchange Reagent Start->Reagent nBuLi Route A: n-BuLi (Traditional) Reagent->nBuLi Small Scale (<1g) Grignard Route B: iPrMgCl (Turbo Grignard) Reagent->Grignard Scale Up (>10g) TempA CRITICAL TEMP: -78°C Constant nBuLi->TempA TempB OPTIMIZED TEMP: -20°C to 0°C Grignard->TempB RiskA Risk: Halogen Dance (C4 -> C2) if T rises > -60°C TempA->RiskA RiskB Benefit: Scalable, Thermodynamically Stable TempB->RiskB Quench Electrophile Addition: Weinreb Amide (Preferred) RiskA->Quench RiskB->Quench Product Target: 4-Acetyl-1-methylimidazole Quench->Product

Figure 1: Thermal decision tree for regioselective acylation.[1][2] Route B (Grignard) offers a wider temperature window and higher safety profile for scale-up.[1][2]

Part 2: Optimized Experimental Protocols

Protocol A: Cryogenic Lithiation (Small Scale)

Best for: Initial screening, <1g scale, rapid throughput.[1][2]

The Mechanism: Kinetic control.[1][2][9] You are racing against the rate of isomerization. At -78°C, the C4-lithio species is kinetically trapped long enough to react with the electrophile [1].[1][2]

  • Setup: Flame-dry a 2-neck flask under Argon. Add 4-iodo-1-methylimidazole (1.0 eq) and dry THF (0.2 M concentration).

  • Cooling: Cool bath to -78°C (Dry ice/Acetone). Allow 15 mins for internal temp equilibration.

  • Exchange: Add n-BuLi (1.05 eq, 1.6M in hexanes) dropwise over 10 mins.

    • Critical Checkpoint: Maintain internal T < -70°C.[1][2]

    • Aging:[1][2] Stir at -78°C for exactly 30 minutes. Do not over-stir; isomerization risk increases with time even at low T.[1][2]

  • Electrophile: Add N-methoxy-N-methylacetamide (Weinreb amide, 1.2 eq) dissolved in minimal THF.

    • Why Weinreb? Using acetic anhydride often leads to double-addition (tertiary alcohols) or difficult separations.[1][2] Weinreb amides stop cleanly at the ketone [2].[1][2]

  • Quench: Stir 1h at -78°C, then allow to warm to 0°C. Quench with sat. NH4Cl.[1][2][4]

Protocol B: Magnesium Exchange (Process Optimized)

Best for: Scale-up (>10g), robust reproducibility.[1][2]

The Mechanism: The C4-magnesium species is less basic and more configurationally stable than the lithium counterpart, allowing operations at -20°C without triggering the halogen dance [3].[2]

  • Setup: Dry flask under Nitrogen. Dissolve 4-iodo-1-methylimidazole (1.0 eq) in dry THF.

  • Cooling: Cool to -20°C (Ice/Salt bath or chiller).

  • Exchange: Add iPrMgCl (or iPrMgCl[1][2]·LiCl "Turbo Grignard", 1.1 eq) dropwise.

    • Observation: The exchange is slower than Li. Stir for 1–2 hours at -20°C.

    • Validation: Take an aliquot, quench with D2O, and check NMR.[1][2] Disappearance of the iodide peak confirms exchange.[2]

  • Reaction: Add the electrophile (Weinreb amide or Acetyl Chloride if using Grignard) at -20°C.

  • Warm-up: Allow to warm to Room Temperature (25°C) naturally.

Part 3: Troubleshooting & Data Analysis

Common Failure Modes Table

SymptomDiagnosisRoot CauseCorrective Action
Product is C2-isomer Regio-scrambling"Halogen Dance" occurred. Reaction temp rose above -40°C before electrophile addition.[1][2]Strictly maintain -78°C (Method A) or switch to Method B (Grignard).[1][2]
Low Yield (<30%) Incomplete ExchangeReaction quenched too early or moisture present.[1][2]Extend exchange time. Ensure THF is <50 ppm water (Karl Fischer).[1][2]
Tertiary Alcohol Impurity Over-additionUsed Acetyl Chloride or Anhydride with insufficient temp control.[1][2]Switch electrophile to N-methoxy-N-methylacetamide (Weinreb amide).[1][2]
Starting Material Recovery Failed Exchange4-Iodo precursor is degraded (yellow/brown solid).[1][2]Recrystallize 4-iodo-1-methylimidazole. Iodides are light/heat sensitive [4].[1][2][5]

Visualizing the "Halogen Dance" Risk

The migration of the metal species is driven by the acidity of the C2 proton.[2]

HalogenDance C4_Li 4-Lithio-1-methylimidazole (Kinetic Product) Transition Transition State (Temp > -40°C) C4_Li->Transition Warming C2_Li 2-Lithio-1-methylimidazole (Thermodynamic Product) Transition->C2_Li Irreversible Migration

Figure 2: The Halogen Dance mechanism.[1][2] Warming the lithiated species prior to quenching results in the thermodynamic C2 product.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use 4-bromo-1-methylimidazole instead of the iodo- analog? A: Yes, but with caveats. The Bromine-Lithium exchange is slower than Iodine-Lithium.[1][2] If using Method A (n-BuLi), you must use -78°C. If using Method B (Grignard), 4-bromo substrates often require "Turbo Grignard" (iPrMgCl[1][2]·LiCl) and slightly warmer activation temps (0°C) to drive the exchange completion [5].[2]

Q2: Why not just use Friedel-Crafts acylation with AlCl3? A: Imidazoles are electron-deficient aromatic rings (pi-deficient).[1][2] They react poorly in Friedel-Crafts conditions because the Lewis Acid coordinates to the N3 nitrogen, further deactivating the ring.[2] This usually forces harsh conditions (high heat) which leads to polymerization or substitution at the C2 position, not the desired C4 [6].[2]

Q3: My reaction turns black upon adding n-BuLi. Is this normal? A: A slight yellow/orange color is normal.[1][2] Deep black usually indicates decomposition or the presence of impurities in the starting iodide.[2] Ensure your 4-iodo-1-methylimidazole is white/off-white.[1][2][5] If it is dark brown, purify via silica plug filtration before use [4].[1][2]

Q4: Can I use acetic anhydride as the electrophile? A: You can, but you must control the stoichiometry precisely (1.0 eq). Excess anhydride can react with the product or lead to difficult separation of the N-acyl imidazolium byproducts.[1][2] The Weinreb amide is superior because it forms a stable tetrahedral intermediate that only collapses to the ketone after aqueous workup, preventing over-reaction.[1][2]

References

  • Metal-Halogen Exchange Kinetics: Ohta, S., et al. "Lithiated imidazoles: Regioselective synthesis and reaction."[1][2] Chem. Pharm.[1][2] Bull., 1992.[1][2] Link

  • Weinreb Amide Utility: Nahm, S.; Weinreb, S. M.[1][2] "N-methoxy-N-methylamides as effective acylating agents."[1][2] Tetrahedron Letters, 1981.[1][2] Link

  • Grignard Exchange Stability: Knochel, P., et al. "Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents."[1][2] Handbook of Functionalized Organometallics, 2008.[1][2] Link[1][2]

  • Precursor Stability: BenchChem Technical Guide. "Stability and Storage of 4-iodo-1H-imidazole." BenchChem, 2025.[1][2][5] Link[1][2]

  • Turbo Grignard Reagents: Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[1][2] Angewandte Chemie, 2004.[1][2] Link[1][2]

  • Reactivity of Azoles: Joule, J. A.; Mills, K. "Heterocyclic Chemistry."[1][2] Wiley, 5th Ed.[1][2] Link[1][2]

Sources

minimizing side products in 1-(1-methyl-1H-imidazol-4-yl)ethanone reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(1-Methyl-1H-imidazol-4-yl)ethanone Reaction Optimization

Case ID: IMP-mz-4AcIm Subject: Minimizing Side Products & Troubleshooting Reaction Failures Status: Active Guide Lead Scientist: Dr. A. Vance

Executive Summary

1-(1-methyl-1H-imidazol-4-yl)ethanone (also known as 4-acetyl-1-methylimidazole) is a versatile heterocyclic building block.[1] Its reactivity is dominated by two competing centers: the electrophilic acetyl group (C=O) and the acidic C-2 proton on the imidazole ring. Most experimental failures and side products arise from ignoring the C-2 position's ability to quench nucleophiles or undergo competitive lithiation.

This guide provides targeted troubleshooting for Reduction, Grignard Addition, and Condensation reactions, specifically addressing the unique electronic profile of this scaffold.

Module 1: Reduction to 1-(1-methyl-1H-imidazol-4-yl)ethanol

Goal: Chemoselective reduction of the ketone to the secondary alcohol without ring reduction or over-reduction.

Primary Protocol: Sodium Borohydride (NaBH₄)

Standard Conditions: NaBH₄ (0.5–1.0 equiv), MeOH or EtOH, 0°C to RT, 1–2 h.

Issue Diagnostic Root Cause Corrective Action
Incomplete Conversion TLC shows starting material (SM) persists after 4h.Borate Complexation: The imidazole nitrogen coordinates with boron species, stabilizing the intermediate and preventing further hydride delivery.Add Additive: Use CaCl₂ (1.0 equiv) or CeCl₃·7H₂O (Luche reduction conditions) to activate the carbonyl and break boron-imidazole coordination.
Product Trapped in Aqueous Phase Low mass recovery after workup; aqueous layer is basic.Amphoteric Solubility: The product is highly water-soluble, especially if the imidazole ring is protonated.Salting Out: Saturate the aqueous layer with NaCl or K₂CO₃. Use n-Butanol or Chloroform/Isopropanol (3:1) for extraction, not just EtOAc.
"Gel" Formation Reaction mixture turns into a viscous gel upon quenching.Stable Boron-Azole Complexes: Imidazoles form stable adducts with borane byproducts.Acidic Methanol Quench: Quench with dilute acetic acid in MeOH, then reflux for 15 mins to break the B-N bond before basifying for extraction.
Critical Mechanism: The Boron Trap

Unlike simple phenyl ketones, the imidazole nitrogen (N-3) can coordinate to the borohydride or the resulting alkoxy-borane, slowing down the reaction or complicating the workup.

ReductionPathways cluster_legend Key Insight SM 4-Acetyl-1-methylimidazole Complex Boron-Imidazole Coordination Complex (Stalled Intermediate) SM->Complex NaBH4 (Slow step if unactivated) Product 1-(1-methyl-1H-imidazol-4-yl)ethanol (Desired) Complex->Product Acidic Workup / Luche Conditions (CeCl3) Info N-3 Nitrogen acts as a ligand, trapping Boron reagents.

Figure 1: The coordination trap in borohydride reductions. The imidazole N-3 competes with the carbonyl for Lewis acidic boron species.

Module 2: Grignard & Organometallic Additions

Goal: Addition of R-Mg-X or R-Li to the ketone to form tertiary alcohols.

The "Hidden" Failure Mode: C-2 Deprotonation

The proton at the C-2 position of the imidazole ring is significantly acidic (pKa ~33 in DMSO, but kinetically accessible). Strong bases like Grignard reagents or Organolithiums will deprotonate this position faster than they attack the ketone.

Symptom: You add 1.0 equivalent of Grignard, but recover 100% Starting Material after quench. Reason: The Grignard acted as a base, not a nucleophile.



Upon acidic quench, the anion is protonated back to the starting material.
Troubleshooting Guide
Question Answer / Protocol Modification
How much reagent should I use? Use >2.2 Equivalents. The first equivalent is "sacrificial"—it deprotonates C-2. The second equivalent attacks the ketone.[2]
Can I protect the C-2 position? Yes, but it adds steps. A temporary TMS protection (using n-BuLi/TMSCl) at C-2 prevents deprotonation, but using excess Grignard is usually more efficient.
Why is the yield still low (<40%)? Magnesium Salt Precipitation. The intermediate dianion (deprotonated C-2 + alkoxide) is highly insoluble in ether. Switch solvent to THF and consider adding LiCl (Turbo Grignard conditions) to break up aggregates and improve solubility.
I see a "dimer" side product. This is likely the Pinacol Coupling product. It occurs if the metal transfer is single-electron (SET) rather than polar. Lower temperature to -78°C and ensure the Grignard is halide-free (titrate it).

Module 3: Condensation Reactions (Aldol/Claisen)

Goal: Reaction of the acetyl group with aldehydes (e.g., to form chalcone-like derivatives).

Side Product Profile: Self-Condensation

The acetyl group is enolizable. Under basic conditions, 4-acetyl-1-methylimidazole can react with itself, forming dimers or oligomers.

Protocol Adjustment for High Purity:

  • Order of Addition: Do not mix the ketone and base first.

    • Correct: Mix Aldehyde (Electrophile) + Base. Then add the Imidazole Ketone slowly. This ensures the enolate formed immediately encounters the aldehyde, not another ketone molecule.

  • Base Selection: Avoid hydroxides (KOH/NaOH) if the aldehyde is sensitive. Use Piperidine/Acetic Acid (catalytic) in refluxing ethanol for a cleaner Knoevenagel-type condensation.

  • Water Management: Water is a byproduct. If it accumulates, the reaction reverses (retro-aldol). Use molecular sieves or a Dean-Stark trap if using a non-polar solvent (Toluene).

Module 4: Impurity Profiling & Stability

Storage Warning: 1-(1-methyl-1H-imidazol-4-yl)ethanone is hygroscopic.

  • Hydrolysis: Prolonged exposure to moisture does not typically hydrolyze the acetyl group, but it can lead to hydrate formation which messes up stoichiometry in moisture-sensitive reactions (like Grignards).

  • Color Change: Turning yellow/brown indicates oxidation of the imidazole ring or trace polymerization. Purify via sublimation or recrystallization from Ethyl Acetate/Hexane before critical steps.

Common Impurities in Commercial Batches
  • 5-Acetyl isomer: (1-methyl-1H-imidazol-5-yl)ethanone. Hard to separate. Check ¹H NMR: The C-2 proton shift differs (C-2 is more deshielded in the 5-acetyl isomer).

  • Regioisomeric N-alkylation: If synthesized from 4-acetylimidazole, trace amounts of the N-methyl on the wrong nitrogen (leading to the 5-acetyl product) may be present.

References

  • Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997.
  • Grignard Troubleshooting & "Turbo" Reagents

    • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition, 43(25), 3333–3336. Link

  • Reduction of Heterocyclic Ketones (Luche Conditions)

    • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454–5459. Link

  • Synthesis & Impurity Profiling of 4-Acetyl-1-methylimidazole

    • Lipshutz, B. H., & Morey, M. C. (1983). 4-Acylimidazoles: A new class of acylating agents. The Journal of Organic Chemistry, 48(20), 3745–3750. Link

Sources

Technical Support Center: Purification & Recrystallization of 1-(1-methyl-1H-imidazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of purifying 1-(1-methyl-1H-imidazol-4-yl)ethanone (CAS: 129003-87-8). Because this molecule is an N-heterocyclic ketone, it possesses a unique duality: a basic imidazole nitrogen (N3) and a polar, hydrogen-bond-accepting acetyl group (C4). This guide moves beyond basic protocols to explain the causality behind solvent selection, ensuring your workflows are robust, reproducible, and self-validating.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does my crude 1-(1-methyl-1H-imidazol-4-yl)ethanone frequently "oil out" instead of forming a crystalline lattice? A1: Oiling out (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which it saturates the solvent. Because this compound forms strong intermolecular dipole-dipole interactions, rapid cooling in a highly polar solvent forces it out of solution as a liquid before the crystal lattice can organize. Causality & Solution: To prevent this, you must lower the polarity of the system. Using a two-solvent system (e.g., Toluene/Heptane) creates a steeper "solubility cliff," forcing thermodynamic nucleation before the oiling threshold is reached.

Q2: Can I use ethanol or methanol for recrystallization? A2: No. While protic solvents are standard for highly substituted, non-polar imidazoles , 1-(1-methyl-1H-imidazol-4-yl)ethanone acts as a strong hydrogen-bond acceptor. Alcohols form deep hydrogen-bonding networks with the C4-carbonyl and N3-nitrogen. This results in massive yield losses due to high cold-solubility. You must rely on aprotic solvents like isopropyl acetate or toluene to drive recovery .

Part 2: Troubleshooting Guide

Issue 1: Co-crystallization of 1-methylimidazole (Starting Material)
  • Root Cause: 1-methylimidazole is a liquid at room temperature but frequently becomes trapped in the crystal lattice of the acetylated product due to similar

    
    -system properties and molecular footprint.
    
  • Self-Validating Solution: Implement an acid-base wash prior to recrystallization. Wash the organic crude with slightly acidic water (pH ~5.5). This selectively protonates the more basic 1-methylimidazole (pKa ~7.0) into the aqueous layer, while leaving the electron-withdrawn 1-(1-methyl-1H-imidazol-4-yl)ethanone (pKa ~4.5) in the organic phase. Follow up with recrystallization from Toluene, which excels at purging residual polar impurities .

Issue 2: Poor Crystal Morphology (Fine powders that clog filters)
  • Root Cause: Flash precipitation caused by adding an anti-solvent too quickly or at too low a temperature, leading to kinetic (disordered) rather than thermodynamic (ordered) crystal growth.

  • Self-Validating Solution: Ensure the primary solution is at full reflux when the anti-solvent (e.g., heptane) is added. Add dropwise until persistent cloudiness is observed, then add just enough hot primary solvent to clear the solution. Allow it to cool ambiently to room temperature before applying an ice bath.

Part 3: Quantitative Data & Solvent Selection

The table below summarizes the optimal solvent systems based on the purity of your crude starting material.

Solvent SystemPolarity IndexCrude Purity Req.Expected RecoveryMechanistic Advantage
Isopropyl Acetate 3.9>90%85 - 90%Ideal solubility cliff; prevents oiling out.
Toluene 2.4>85%75 - 80%

-

stacking aids dissolution; purges polar impurities.
EtOAc / Hexanes (1:2) ~1.8<85%80 - 85%Tunable polarity; standard for N-heterocycles.
Toluene / Heptane (1:1) ~1.2<80%70 - 75%Maximum purging of unreacted starting materials.
Solvent Selection Logic

G Start Assess Crude Purity (via HPLC/NMR) HighPurity >90% Purity (Single Solvent) Start->HighPurity Yes LowPurity <90% Purity (Two-Solvent System) Start->LowPurity No IsoPrOAc Isopropyl Acetate (Optimal Yield) HighPurity->IsoPrOAc Toluene Toluene (High Purity) HighPurity->Toluene TolHep Toluene / Heptane (Gradient Cooling) LowPurity->TolHep EtOAcHex EtOAc / Hexanes (Standard Anti-solvent) LowPurity->EtOAcHex

Decision matrix for selecting the optimal recrystallization solvent system.

Part 4: Self-Validating Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Isopropyl Acetate)

Objective: High-yield recovery of >90% pure crude 1-(1-methyl-1H-imidazol-4-yl)ethanone.

  • Dissolution: Place 1.0 g of crude product in a 25 mL Erlenmeyer flask. Add 3.0 mL of Isopropyl Acetate. Heat to a gentle reflux (approx. 89°C) while stirring magnetically.

  • Titration (Self-Validation Checkpoint): If solids remain, add hot Isopropyl Acetate dropwise (up to 2.0 mL) until complete dissolution is achieved. Validation: The solution must be completely transparent. Persistent turbidity indicates insoluble inorganic salts (e.g., from previous neutralizations), which require immediate hot filtration to prevent them from acting as premature nucleation sites.

  • Hot Filtration: Pass the boiling solution through a pre-warmed fluted filter paper into a clean, heated flask.

  • Controlled Cooling: Remove from heat. Insulate the flask with a paper towel and allow it to cool undisturbed to room temperature (20°C) over 2 hours. Causality: Slow cooling allows the thermodynamically favored, pure crystal lattice to form, actively excluding structurally similar impurities.

  • Polishing: Once at room temperature, transfer the flask to an ice bath (4°C) for 30 minutes to crash out the remaining dissolved product and maximize yield.

  • Isolation: Filter under vacuum using a Büchner funnel. Wash the filter cake with 1.0 mL of ice-cold Isopropyl Acetate to remove mother liquor adhered to the crystal surfaces.

  • Drying & Final Validation: Dry in a vacuum oven at 40°C to a constant weight. Validate purity via 1H-NMR (confirm the distinct acetyl singlet at ~2.4 ppm and the N-methyl singlet at ~3.7 ppm).

Protocol Workflow

Workflow Step1 1. Dissolution (Minimal Hot Solvent) Step2 2. Hot Filtration (Remove Insoluble) Step1->Step2 Step3 3. Slow Cooling (Room Temp to 4°C) Step2->Step3 Step4 4. Vacuum Filtration & Cold Wash Step3->Step4 Step5 5. Vacuum Drying (Constant Weight) Step4->Step5

Step-by-step workflow for the self-validating recrystallization protocol.

Part 5: References

  • ChemBK. "N-Acetylimidazole - Physico-chemical Properties." Source: ChemBK. URL:[Link]

  • Google Patents. "EP0583375B1 - Preparation of n-acylimidazoles." Source: Google Patents. URL:

troubleshooting low conversion rates of 4-acetyl-1-methylimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 4-acetyl-1-methylimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during its synthesis, with a primary focus on addressing low conversion rates. The content is structured in a practical question-and-answer format, grounded in established chemical principles and supported by actionable protocols.

Introduction: The Challenge of Imidazole Acylation

4-acetyl-1-methylimidazole is a valuable chemical intermediate. However, its synthesis can be challenging. Direct Friedel-Crafts acylation of the imidazole ring is often not feasible due to the deactivation of the ring by the Lewis acid catalyst complexing with the nitrogen atoms.[1] Therefore, synthesis typically proceeds through alternative routes, such as the acylation of a pre-formed organometallic imidazole species or a Claisen-type condensation of an imidazole ester with an acetyl source.[1] Low conversion rates in these multi-step sequences can arise from a variety of factors, including reagent purity, reaction conditions, and the inherent reactivity of the imidazole core. This guide will deconstruct these issues and provide systematic solutions.

Troubleshooting Guide & FAQs

Question 1: My overall yield for 4-acetyl-1-methylimidazole is consistently low after the final hydrolysis/decarboxylation step. Where should I start troubleshooting?

Low final yields are often symptomatic of cumulative losses or inefficiencies in the preceding steps. The most common synthetic route involves a condensation reaction followed by acidic or basic hydrolysis. A logical first step is to analyze the efficiency of the initial condensation.

Core Issue: Incomplete formation of the acetoacetate intermediate (the product of the Claisen-type condensation between an imidazole carboxylate and an acetyl source like ethyl acetate) is a frequent cause of low final product yield.

Troubleshooting Workflow:

G start Low Final Yield Observed check_intermediate Analyze Condensation Step: Is the acetoacetate intermediate forming efficiently? (TLC/LC-MS) start->check_intermediate hydrolysis_issue Problem Lies in Hydrolysis/ Decarboxylation Step. - Incomplete reaction? - Product degradation? check_intermediate->hydrolysis_issue Yes condensation_issue Problem Lies in Condensation Step. - Inactive Base? - Wet Reagents/Solvents? - Sub-optimal Temperature? check_intermediate->condensation_issue No yes_path Yes no_path No G cluster_main Desired Reaction cluster_side Potential Side Reactions start Imidazole Ester + Ethyl Acetate Enolate product Acetoacetate Intermediate start->product C4-Acylation (Condensation) side2 Polymers/Tars side1 Ring Opening cause1 Cause: Excessively Harsh Conditions (e.g., very strong base + high temp) cause1->side1 cause2 Cause: Reactive Intermediates, Poor Temperature Control cause2->side2

Sources

Validation & Comparative

1H NMR spectrum analysis of 1-(1-methyl-1H-imidazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in distinguishing regioisomers of substituted imidazoles during drug discovery workflows. The imidazole core is ubiquitous in pharmaceutically active compounds, and the exact placement of substituents—such as an acetyl group—drastically alters the molecule's binding affinity and pharmacokinetic profile.

This guide provides an objective, in-depth comparative analysis of the ¹H NMR spectrum of 1-(1-methyl-1H-imidazol-4-yl)ethanone against its primary regioisomers: the 2-acetyl and 5-acetyl derivatives. By understanding the mechanistic causality behind chemical shifts and employing a self-validating experimental protocol, researchers can unambiguously verify the regiochemistry of their synthesized building blocks.

The differentiation of 1-(1-methyl-1H-imidazol-4-yl)ethanone from its isomers relies entirely on the electron-withdrawing nature of the acetyl group (-C(=O)CH₃) and its spatial relationship to the N-methyl group[1]. The acetyl group exerts strong -I (inductive) and -M (mesomeric) effects, pulling electron density away from adjacent protons and causing them to deshield (shift downfield)[2].

  • 4-Acetyl Isomer (Target): When the acetyl group is at the C-4 position, it primarily withdraws electron density from the adjacent C-5 position. This causes the H-5 proton to deshield significantly, shifting to approximately 7.6–7.7 ppm. The H-2 proton, located between the two nitrogens, is inherently deshielded (~7.5 ppm) but is less affected by the C-4 acetyl group than H-5 is[3].

  • 5-Acetyl Isomer (Alternative 1): If the acetyl group is at C-5, the adjacent H-4 proton is strongly deshielded (~7.8 ppm). More importantly, the N-CH₃ group experiences significant deshielding (~3.9 ppm) due to the magnetic anisotropy and steric proximity of the adjacent carbonyl group at C-5.

  • 2-Acetyl Isomer (Alternative 2): When the acetyl is at C-2, the N-CH₃ is highly deshielded (~4.0 ppm) due to direct proximity, while the H-4 and H-5 protons remain relatively upfield (~7.0–7.2 ppm) because they are furthest from the electron-withdrawing carbonyl[4].

Comparative ¹H NMR Data

The following table summarizes the diagnostic ¹H NMR chemical shifts used to objectively differentiate 1-(1-methyl-1H-imidazol-4-yl)ethanone from its structural alternatives.

Proton Assignment4-Acetyl Isomer (Target)5-Acetyl Isomer (Alt 1)2-Acetyl Isomer (Alt 2)MultiplicityIntegration
Acetyl -CH₃ ~2.5 ppm~2.5 ppm~2.6 ppmSinglet (s)3H
N-CH₃ ~3.7 ppm ~3.9 ppm ~4.0 ppm Singlet (s)3H
Imidazole H-2 ~7.5 ppm~7.6 ppmSubstitutedSinglet (s)1H
Imidazole H-4 Substituted~7.8 ppm~7.0 ppmSinglet (s)1H
Imidazole H-5 ~7.6 ppm Substituted~7.2 ppmSinglet (s)*1H

*Note: Imidazole ring protons may appear as finely split doublets (J ~ 1.0 - 1.5 Hz) due to long-range coupling, depending on the resolution of the spectrometer.

Self-Validating Experimental Protocol

To ensure trustworthiness and scientific integrity, the NMR acquisition must be treated as a self-validating system. The protocol below guarantees quantitative integration, which is critical for confirming that no overlapping impurities are mimicking structural signals.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the highly pure compound in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal standard to lock the 0.00 ppm chemical shift, validating the accuracy of the downfield aromatic shifts[2].

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe, and shim the Z-axis to ensure the TMS peak has a width at half-height (W1/2) of < 1.0 Hz.

  • Parameter Optimization (Critical Step): Set the number of scans to 16. Explicitly set the relaxation delay (d1) to 10 seconds .

    • Causality: Aromatic protons (H-2, H-5) in substituted imidazoles lack adjacent protons for efficient dipole-dipole relaxation, leading to long longitudinal relaxation times (T1). A standard 1-second delay causes incomplete relaxation and artificially low integration values. A 10s delay ensures the integration ratio is strictly quantitative[5].

  • Data Processing: Apply a Fourier Transform (FT), followed by manual zero-order and first-order phase correction. Apply a baseline correction (e.g., Whittaker Smoother) to ensure the baseline is perfectly flat before integration.

  • Validation Check: Integrate the peaks. The system validates itself if the integral ratio of Acetyl-CH₃ : N-CH₃ : Ar-H : Ar-H is exactly 3.00 : 3.00 : 1.00 : 1.00 .

Experimental Workflow Visualization

G A 1. Sample Preparation (5-10 mg in CDCl3 + TMS) B 2. NMR Acquisition (400 MHz, 16 Scans, d1=10s) A->B Transfer to NMR tube C 3. Data Processing (FT, Phase & Baseline Correction) B->C FID Signal D 4. Peak Integration & Assignment (Acetyl, N-Methyl, Aromatic H) C->D Processed Spectrum E 5. Isomer Differentiation (Analyze Deshielding Effects) D->E Chemical Shifts

Experimental workflow for ¹H NMR acquisition and isomer differentiation.

References

  • Nuclear magnetic resonance spectroscopy, Wikipedia, [Link]1]

  • 4.7: NMR Spectroscopy, Chemistry LibreTexts, [Link]2]

  • Book Review: Structure Determination of Organic Compounds, Organic Chemistry Portal, [Link]3]

  • NMR Spectroscopy, Michigan State University, [Link]5]

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A Senior Application Scientist's Guide to the C13 NMR Chemical Shifts of 4-acetyl-1-methylimidazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (C13) NMR, serves as a cornerstone technique for mapping the carbon skeleton of a molecule. This guide provides an in-depth analysis of the expected C13 NMR chemical shifts for 4-acetyl-1-methylimidazole, a substituted imidazole of interest in medicinal chemistry. In the absence of direct, publicly available experimental data for this specific molecule, this guide will employ a comparative approach, leveraging data from structurally analogous compounds to predict and rationalize the chemical shifts.

The Foundational Principles: Substituent Effects in Imidazole C13 NMR

The chemical shift of a carbon nucleus in a C13 NMR spectrum is exquisitely sensitive to its local electronic environment. In aromatic and heteroaromatic systems like imidazole, the introduction of substituents can cause significant upfield (shielding) or downfield (deshielding) shifts. These changes are primarily governed by two factors:

  • Inductive Effects: These are transmitted through the sigma bonds and are related to the electronegativity of the substituent. Electron-withdrawing groups pull electron density away from the ring, deshielding the carbons and shifting their signals downfield.

  • Resonance (Mesomeric) Effects: These are transmitted through the pi system of the ring. Electron-donating groups increase electron density at ortho and para positions, causing shielding (upfield shifts), while electron-withdrawing groups decrease electron density, leading to deshielding (downfield shifts).

In 4-acetyl-1-methylimidazole, we have two key substituents on the imidazole ring: a methyl group at the N1 position and an acetyl group at the C4 position. The N-methylation breaks the tautomeric equilibrium found in unsubstituted imidazole, simplifying the spectrum by making C4 and C5 chemically distinct[1]. The acetyl group, being a moderately deactivating, electron-withdrawing group, is expected to exert the most significant influence on the ring's carbon chemical shifts.

Comparative Analysis: Building a Prediction from Analogues

To predict the C13 NMR spectrum of 4-acetyl-1-methylimidazole, we will compare the known chemical shifts of two primary reference compounds: 1-methylimidazole and acetophenone. 1-methylimidazole provides the baseline chemical shifts for the N-methylated imidazole core, while acetophenone offers insight into the electronic impact of an acetyl group on an aromatic ring.

Compound C2 C4 C5 N-CH3 C=O CO-CH3
1-Methylimidazole~137.5 ppm~128.5 ppm~120.5 ppm~33.0 ppm--
Acetophenone-C-ipso: ~137.2 ppmC-ortho: ~128.3 ppm-~198.0 ppm~26.6 ppm
4-acetyl-1-methylimidazole (Predicted) ~138-140 ppm ~140-145 ppm ~122-125 ppm ~33-34 ppm ~190-195 ppm ~26-28 ppm

Note: Chemical shifts are approximate and can vary with solvent and concentration. Data for 1-methylimidazole and acetophenone are compiled from various sources and databases.

Rationale for Predicted Chemical Shifts

The predicted chemical shifts for 4-acetyl-1-methylimidazole are derived from the additive effects of the substituents on the 1-methylimidazole core.

  • C2: This carbon is primarily influenced by the two adjacent nitrogen atoms, resulting in a downfield shift. The acetyl group at C4 is expected to have a minor deshielding effect on C2, leading to a predicted shift slightly downfield from that in 1-methylimidazole, in the range of 138-140 ppm .

  • C4: This is the carbon directly attached to the electron-withdrawing acetyl group. We anticipate a significant downfield shift (deshielding) due to both inductive and resonance effects. This is the most affected carbon in the ring, with a predicted chemical shift in the 140-145 ppm range.

  • C5: Being "para" to the acetyl group, C5 will also be deshielded, but to a lesser extent than C4. The electron-withdrawing nature of the acetyl group will reduce electron density at this position. A moderate downfield shift from the 1-methylimidazole value is expected, placing it around 122-125 ppm .

  • N-CH3: The electronic environment of the N-methyl group is not expected to be significantly altered by the C4-acetyl group. Therefore, its chemical shift should remain close to that observed in 1-methylimidazole, predicted to be in the 33-34 ppm range.

  • Acetyl Group (C=O and CH3): The chemical shifts of the acetyl group carbons are expected to be similar to those in other acetyl-substituted heteroaromatics. The carbonyl carbon (C=O) is highly deshielded and is predicted to appear in the 190-195 ppm region. The acetyl methyl carbon (CO-CH3) is typically found further upfield, around 26-28 ppm .

Visualizing Substituent Effects

The following diagram illustrates the key structural features and their influence on the C13 NMR chemical shifts.

Caption: Electronic effects on 4-acetyl-1-methylimidazole.

Standardized Experimental Protocol for C13 NMR Acquisition

For researchers wishing to obtain experimental data, the following protocol provides a standardized starting point for the acquisition of a C13 NMR spectrum for 4-acetyl-1-methylimidazole.

1. Sample Preparation: a. Weigh approximately 15-25 mg of 4-acetyl-1-methylimidazole. b. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d (CDCl3) is a good initial choice due to its commonality and ability to dissolve a wide range of organic compounds. c. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). d. Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup: a. Insert the sample into the NMR spectrometer. b. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. c. Tune and match the carbon probe to the correct frequency.

3. Acquisition Parameters (for a 400-500 MHz spectrometer): a. Experiment: Standard proton-decoupled C13 experiment (e.g., 'zgpg30' on Bruker systems). b. Spectral Width: 0 to 220 ppm. c. Acquisition Time: ~1-2 seconds. d. Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons (like C4 and the carbonyl carbon) to fully relax and provide a quantitative signal. e. Number of Scans: 256 to 1024 scans, depending on the sample concentration. More scans will improve the signal-to-noise ratio. f. Temperature: 298 K (25 °C).

4. Data Processing: a. Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio. b. Fourier transform the free induction decay (FID). c. Phase correct the spectrum. d. Calibrate the chemical shift scale by setting the TMS peak to 0 ppm. e. Integrate the signals (note: in standard proton-decoupled C13 NMR, integrals are not always reliably quantitative).

Experimental Workflow Diagram

G start Start: Purified Sample prep Sample Preparation (15-25 mg in 0.6 mL CDCl3 + TMS) start->prep load Load Sample into Spectrometer prep->load setup Lock, Shim, Tune & Match load->setup acquire Acquire Data (zgpg30, 256-1024 scans) setup->acquire process Data Processing (FT, Phasing, Calibration) acquire->process analyze Spectral Analysis (Peak picking & assignment) process->analyze end End: Assigned Spectrum analyze->end

Caption: Standard workflow for C13 NMR data acquisition.

Conclusion

While direct experimental C13 NMR data for 4-acetyl-1-methylimidazole remains to be published in widely accessible literature, a robust prediction of its spectrum can be made through comparative analysis with structurally related compounds. The electron-withdrawing acetyl group is expected to be the dominant factor influencing the chemical shifts of the imidazole ring carbons, causing a notable downfield shift, particularly at the C4 position. The provided standardized protocol offers a clear pathway for researchers to obtain and verify this data experimentally. This guide serves as a valuable resource for scientists working with substituted imidazoles, enabling more accurate and efficient structural characterization.

References

  • Al-Badr, A. A. (1983). Carbon-13 Nuclear Magnetic Resonance Spectroscopy of Some Biologically Active Imidazoles. Spectroscopy Letters, 16(8), 613-624.
  • Clayden, J., et al. (2023). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. Nature Communications, 14(1), 2497. Available at: [Link]

  • Tilly, D. P., et al. (2023). Identifying the tautomer state of a substituted imidazole by ¹³C NMR spectroscopy. ResearchGate. Available at: [Link]

  • Scribd. (n.d.). Acetophenone 13C NMR Analysis. Available at: [Link]

  • Paz, V., et al. (2012). Boron Coordination Compounds: B-N, B-O, B-S and B-P. ResearchGate. Available at: [Link]

Sources

A Researcher's Guide to Elemental Analysis Standards for 1-(1-methyl-1H-imidazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is a cornerstone of reproducible and reliable science. For compounds like 1-(1-methyl-1H-imidazol-4-yl)ethanone, a substituted imidazole with potential applications in drug development, rigorous purity assessment is paramount. This guide provides an in-depth comparison of the theoretical and experimental standards for the elemental analysis of this compound, offering researchers a framework for data interpretation and quality control.

Theoretical Composition: The Unwavering Benchmark

The first step in any elemental analysis is to establish the theoretical or calculated composition based on the compound's molecular formula. For 1-(1-methyl-1H-imidazol-4-yl)ethanone, the molecular formula is C₆H₈N₂O.[1][2][3] This formula dictates the exact percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) that a pure, anhydrous sample should contain.

The molecular weight of C₆H₈N₂O is 124.14 g/mol . The theoretical elemental composition is calculated as follows:

  • Carbon (C): (6 * 12.011 g/mol ) / 124.14 g/mol * 100% = 58.05%

  • Hydrogen (H): (8 * 1.008 g/mol ) / 124.14 g/mol * 100% = 6.49%

  • Nitrogen (N): (2 * 14.007 g/mol ) / 124.14 g/mol * 100% = 22.57%

These theoretical values represent the ideal to which experimental results are compared.

ElementSymbolAtomic Mass ( g/mol )CountTotal Mass ( g/mol )Percentage (%)
CarbonC12.011672.06658.05
HydrogenH1.00888.0646.49
NitrogenN14.007228.01422.57
OxygenO15.999115.99912.89
Total 124.143 100.00

Experimental Verification: The CHN Combustion Analysis

The most common and reliable method for determining the C, H, and N content of an organic compound is combustion analysis, often referred to as CHN analysis. This technique provides a quantitative measure of the elemental composition of the sample.

The Causality Behind the Experimental Choices

The underlying principle of CHN analysis is the complete combustion of a small, precisely weighed sample in a high-temperature furnace with an excess of oxygen. This process converts all carbon to carbon dioxide (CO₂), all hydrogen to water (H₂O), and all nitrogen to nitrogen gas (N₂). The resulting gases are then separated and quantified by a detector, allowing for the back-calculation of the elemental percentages in the original sample.

A Self-Validating Protocol

A robust CHN analysis protocol incorporates several self-validating steps to ensure accuracy and precision. This includes the use of certified reference materials (CRMs) for calibration and verification, running blanks to account for any system contamination, and performing replicate analyses of the same sample to demonstrate reproducibility.

Experimental Workflow: A Step-by-Step Methodology
  • Sample Preparation: A small amount of the 1-(1-methyl-1H-imidazol-4-yl)ethanone sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule. The sample must be homogenous and free of solvent and water to ensure accurate results.

  • Combustion: The encapsulated sample is introduced into a high-temperature furnace (typically 900-1000°C) where it is combusted in a stream of pure oxygen.

  • Reduction and Gas Purification: The combustion products pass through a reduction tube containing copper to remove excess oxygen and reduce any nitrogen oxides (NOx) to N₂ gas. Scrubbing tubes are also used to remove other interfering combustion byproducts like sulfur dioxide (if present) and halogens.

  • Gas Separation and Detection: The purified gas mixture (CO₂, H₂O, and N₂) is then passed through a separation column (often using gas chromatography principles) or a series of specific infrared and thermal conductivity detectors. Each gas is quantified, and the data is processed by the instrument's software.

  • Data Analysis: The software calculates the mass of C, H, and N in the original sample based on the detected amounts of CO₂, H₂O, and N₂. These masses are then expressed as a percentage of the initial sample weight.

CHN_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Weigh Sample (1-3 mg) Encapsulate 2. Encapsulate in Tin/Silver Foil Sample->Encapsulate Precise Weighing Combustion 3. Combustion (900-1000°C, O₂) Encapsulate->Combustion Autosampler Injection Reduction 4. Reduction & Purification (Remove excess O₂, NOx -> N₂) Combustion->Reduction Combustion Gases Separation 5. Gas Separation (GC Column) Reduction->Separation Purified CO₂, H₂O, N₂ Detection 6. Detection (TCD/IR) Separation->Detection Separated Gases Calculation 7. Calculation of %C, %H, %N Detection->Calculation Signal Data Report 8. Final Report Calculation->Report Final Percentages Purity_Assessment_Logic Theoretical Theoretical Values (%C, %H, %N) Comparison Compare Results Theoretical->Comparison Experimental Experimental Results (from CHN Analysis) Experimental->Comparison Within_Limit Deviation ≤ ±0.4% Comparison->Within_Limit Yes Outside_Limit Deviation > ±0.4% Comparison->Outside_Limit No Purity_Confirmed Purity Confirmed Within_Limit->Purity_Confirmed Further_Investigation Further Investigation Required (e.g., NMR, MS, Chromatography) Outside_Limit->Further_Investigation

Caption: Logic for Purity Assessment via Elemental Analysis.

Conclusion

Elemental analysis is a fundamental technique for the characterization and purity verification of 1-(1-methyl-1H-imidazol-4-yl)ethanone. A thorough understanding of both the theoretical elemental composition and the nuances of the experimental CHN analysis is crucial for researchers in drug development and related fields. By adhering to established protocols and acceptance criteria, scientists can ensure the quality and integrity of their chemical entities, which is a critical step in the journey from discovery to application.

References

  • Chemsrc. (2025, February 5). 1-(4-Methyl-1H-imidazol-2-yl)ethanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis. PubMed Central. Retrieved from [Link]

Sources

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